molecular formula C8H12N2O2 B1434892 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde CAS No. 1803611-86-0

1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1434892
CAS No.: 1803611-86-0
M. Wt: 168.19 g/mol
InChI Key: MWHISNHTBZWDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypropyl)-1H-pyrazole-5-carbaldehyde is a high-purity chemical compound for research and development applications. This pyrazole derivative features a 3-methoxypropyl side chain at the N1 position and a reactive aldehyde group at the 5-position, making it a valuable and versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic systems via multicomponent reactions (MCRs) . Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry with immense therapeutic potential . Research into pyrazole-based compounds has demonstrated a broad spectrum of biological activities, including significant antibacterial and anticancer properties . The reactive aldehyde functional group in this compound serves as a key handle for further chemical modifications, allowing researchers to create diverse libraries of molecules for screening in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2-(3-methoxypropyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-6-2-5-10-8(7-11)3-4-9-10/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHISNHTBZWDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectral Characterization of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for the novel heterocyclic compound, 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of spectroscopic analysis and data from analogous structures to offer a robust predictive characterization. This guide is structured to provide not just data, but a foundational understanding of the molecule's spectral behavior, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction and Synthetic Considerations

1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde is a disubstituted pyrazole derivative featuring a 3-methoxypropyl group at the N1 position and a carbaldehyde (formyl) group at the C5 position. The pyrazole nucleus is a well-established pharmacophore found in numerous therapeutic agents, making its derivatives of significant interest in medicinal chemistry.[1] The introduction of an aldehyde function provides a versatile synthetic handle for further molecular elaboration.

Plausible Synthetic Route

A common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[2][3] While this reaction typically favors formylation at the C4 position in many pyrazole systems, the regioselectivity can be influenced by the nature and position of existing substituents.[4] For the synthesis of a 5-carbaldehyde derivative, a strategy involving the cyclization of a suitably functionalized precursor is often employed. One plausible approach involves the reaction of an N-(3-methoxypropyl)hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by formylation.

Alternatively, methods for the synthesis of 1-alkyl-pyrazole-5-carboxylic esters are known, which could potentially be converted to the corresponding aldehyde.[5] For the purpose of this guide, we will proceed with the analysis of the target molecule, assuming its successful synthesis.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde are detailed below.

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole ring and the 3-methoxypropyl and carbaldehyde moieties. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-C=O (Aldehyde)9.8 - 10.2Singlet (s)-The aldehydic proton is highly deshielded and typically appears as a singlet in this region.
H-3 (Pyrazole ring)7.8 - 8.1Doublet (d)~2.0 - 2.5The H-3 proton is coupled to the H-4 proton.
H-4 (Pyrazole ring)6.5 - 6.8Doublet (d)~2.0 - 2.5The H-4 proton is coupled to the H-3 proton.
N-CH₂ (Propyl)4.2 - 4.5Triplet (t)~7.0These protons are adjacent to the pyrazole nitrogen and are thus deshielded.
O-CH₂ (Propyl)3.4 - 3.6Triplet (t)~6.0These protons are adjacent to the oxygen atom.
O-CH₃ (Methoxy)3.2 - 3.4Singlet (s)-The methyl protons of the methoxy group will appear as a singlet.
-CH₂- (Propyl)2.0 - 2.3Quintet (or m)~6.5These methylene protons are coupled to the two adjacent methylene groups.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (in CDCl₃)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (Aldehyde)185 - 190The carbonyl carbon of an aldehyde is characteristically found in this downfield region.
C-5 (Pyrazole ring)140 - 145The carbon atom bearing the aldehyde group.
C-3 (pyrazole ring)138 - 142The C-3 carbon of the pyrazole ring.
C-4 (pyrazole ring)110 - 115The C-4 carbon of the pyrazole ring.
N-CH₂ (Propyl)50 - 55The carbon attached to the pyrazole nitrogen.
O-CH₃ (Methoxy)58 - 60The methoxy carbon.
O-CH₂ (Propyl)68 - 72The carbon attached to the oxygen of the methoxypropyl group.
-CH₂- (Propyl)28 - 32The central methylene carbon of the propyl chain.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (in CDCl₃)

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. The predicted characteristic absorption bands are listed in Table 3.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
C-H stretch (Aldehyde)2820 - 2850 and 2720 - 2750MediumCharacteristic Fermi resonance doublets for the aldehydic C-H bond.
C=O stretch (Aldehyde)1680 - 1700StrongStrong absorption due to the carbonyl group of the aromatic aldehyde.
C=N and C=C stretch (Pyrazole ring)1500 - 1600Medium to StrongStretching vibrations of the pyrazole ring.
C-O stretch (Ether)1080 - 1150StrongCharacteristic C-O-C stretching of the methoxy group.
C-H stretch (Aliphatic)2850 - 2960MediumStretching vibrations of the C-H bonds in the methoxypropyl group.

Table 3: Predicted IR Spectral Data for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data is based on electron ionization (EI).

  • Molecular Ion (M⁺): The molecular formula is C₈H₁₂N₂O₂. The calculated monoisotopic mass is 168.09 g/mol . The molecular ion peak is expected to be observed at m/z = 168.

  • Key Fragmentation Pathways: The fragmentation of pyrazoles can be complex.[6] For aldehydes, common fragmentations include the loss of H· (M-1) and CHO· (M-29).[7][8] A plausible fragmentation pathway for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde is proposed below.

fragmentation M [M]⁺˙ m/z = 168 M_minus_H [M-H]⁺ m/z = 167 M->M_minus_H - H˙ M_minus_CHO [M-CHO]⁺ m/z = 139 M->M_minus_CHO - CHO˙ M_minus_C3H7O [M-C₃H₇O]⁺ m/z = 95 M->M_minus_C3H7O - ˙C₃H₇O fragment_59 [C₃H₇O]⁺ m/z = 59

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols: A General Framework

While specific experimental data for the title compound is not available, the following provides a generalized, self-validating protocol for the acquisition of the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation patterns consistent with the molecular structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral characterization of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this novel compound and can guide future experimental work. The provided general protocols offer a framework for obtaining high-quality experimental data to validate these predictions.

References

  • (Author, Year). Title of Work. Source. [URL]
  • (Author, Year). Title of Work. Source. [URL]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Molbank. [Link]

  • (Author, Year). Title of Work. Source. [URL]
  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2025). ResearchGate. [Link]

  • The mass spectra of some pyrazole compounds. (n.d.). Research Solutions. [Link]

  • (Author, Year). Title of Work. Source. [URL]
  • (Author, Year). Title of Work. Source. [URL]
  • (Author, Year). Title of Work. Source. [URL]
  • (Author, Year). Title of Work. Source. [URL]
  • (Author, Year). Title of Work. Source. [URL]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

  • Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. (2001).
  • (Author, Year). Title of Work. Source. [URL]
  • (Author, Year). Title of Work. Source. [URL]
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • (Author, Year). Title of Work. Source. [URL]
  • (Author, Year). Title of Work. Source. [URL]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

Strategic Selection of Starting Materials for the Regioselective Synthesis of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde presents a classic regioselectivity challenge in heterocyclic chemistry. The target molecule contains a pyrazole core with a specific substitution pattern: an alkyl group at position


 and a formyl group at position 

.[1]
The Regioselectivity Paradox

Direct functionalization of the pyrazole ring often favors the


 position (via electrophilic aromatic substitution, e.g., Vilsmeier-Haack) or yields mixtures of 

isomers during alkylation. To selectively install the aldehyde at

, the synthetic strategy must rely on Directed Ortho Metalation (DoM) or De Novo Cyclization .

This guide advocates for the C5-Lithiation Route as the primary industrial and laboratory standard.[1] It offers the highest regiofidelity, utilizing the coordinating ability of the pyrazole nitrogen to direct formylation exclusively to the 5-position.

Recommended Synthetic Pathway
  • N-Alkylation: Reaction of 1H-pyrazole with 1-bromo-3-methoxypropane.[1]

  • C5-Lithiation/Formylation: Deprotonation with n-butyllithium followed by quenching with DMF.[1]

Core Starting Materials: Technical Specifications

The quality and selection of starting materials are determinants of yield and safety.[1] The following table summarizes the critical precursors required for the recommended route.

Table 1: Primary Starting Materials & Reagents
ComponentChemical NameCAS No.Mol. WeightRoleCritical Quality Attributes (CQA)
SM-1 1-Bromo-3-methoxypropane 36865-41-5 153.02Alkylating AgentPurity >98%; Anhydrous (<0.1% H₂O) to prevent hydrolysis.[1]
SM-2 1H-Pyrazole 288-13-1 68.08Scaffold CoreMp 67-70°C; Low moisture content (hygroscopic solid).[1]
Reagent A n-Butyllithium (in Hexanes)109-72-8 64.06Lithiating AgentTitrated concentration (typically 1.6M or 2.5M).[1] Pyrophoric.
Reagent B N,N-Dimethylformamide 68-12-2 73.09Formyl SourceAnhydrous grade (<50 ppm H₂O); Amine-free.[1]
Deep Dive: 1-Bromo-3-methoxypropane (SM-1)[1]
  • Why this linker? The 3-methoxypropyl chain is a common motif in kinase inhibitors, improving solubility and metabolic stability compared to simple alkyl chains.[1]

  • Reactivity Profile: As a primary alkyl bromide, it undergoes smooth

    
     substitution.[1]
    
  • Handling: It is a volatile liquid (bp 130-132°C).[1] It is an alkylating agent and potential carcinogen; use in a fume hood is mandatory.[1]

Deep Dive: 1H-Pyrazole (SM-2)[1]
  • Tautomerism: Unsubstituted pyrazole exists in tautomeric equilibrium (

    
     vs. 
    
    
    
    are identical).[1] Upon alkylation, the symmetry breaks, fixing the positions.
  • Cost-Efficiency: Starting from the parent pyrazole is significantly more cost-effective ($< $100/kg) than purchasing pre-functionalized pyrazole esters.[1]

Synthetic Methodology & Protocols

Phase 1: N-Alkylation (Synthesis of Intermediate A)

Objective: Install the 3-methoxypropyl tail.[1] Reaction:


 Alkylation.[1]

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with 1H-Pyrazole (SM-2) (1.0 equiv) and anhydrous DMF or THF.

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) portion-wise. Note: Hydrogen gas evolution. Stir for 30 mins until evolution ceases.

  • Alkylation: Add 1-Bromo-3-methoxypropane (SM-1) (1.1 equiv) dropwise via addition funnel.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with brine (critical to remove DMF).[1] Dry over Na₂SO₄ and concentrate.

  • Outcome: 1-(3-methoxypropyl)-1H-pyrazole . (Yield typically >90%).[1][2]

Phase 2: C5-Lithiation & Formylation

Objective: Regioselective installation of the aldehyde.[1] Mechanism: The lone pair on


 coordinates the Lithium atom, directing deprotonation to the adjacent 

proton (Directed Ortho Metalation).

Protocol:

  • Setup: Dissolve Intermediate A (1.0 equiv) in anhydrous THF under Argon/Nitrogen atmosphere.

  • Cryogenic Cooling: Cool solution to -78°C (Dry ice/Acetone bath).[1] Strict temperature control is required to prevent ring fragmentation or isomerization.

  • Lithiation: Add n-Butyllithium (1.1 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating formation of the 5-lithio species.[1]

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

  • Quench: Stir at -78°C for 30 mins, then allow to warm to 0°C. Quench with saturated NH₄Cl solution.

  • Purification: Extract with DCM. The product, 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde , can be purified via silica gel chromatography (Hexane/EtOAc).[1]

Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction flow, highlighting the critical regiocontrol point.

G cluster_SM Starting Materials Target Target: 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde SM1 SM-1: 1-Bromo-3-methoxypropane Inter Intermediate A: 1-(3-methoxypropyl)-1H-pyrazole SM1->Inter SM2 SM-2: 1H-Pyrazole SM2->Inter NaH, THF (N-Alkylation) Inter->Target Directed Ortho Metalation (DoM) Note1 Why Lithiation? Directs to C5 via N-Coordination. Vilsmeier-Haack would target C4. Inter->Note1 Reagents Reagents: 1. n-BuLi (-78°C) 2. DMF Reagents->Target

Figure 1: Synthetic workflow emphasizing the divergence from C4-selective methods (like Vilsmeier-Haack) to the C5-selective Lithiation strategy.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Regioselectivity (C3 vs C5) Temperature during lithiation was too high (> -60°C).Ensure strict -78°C maintenance. The 5-lithio species is kinetically favored but can isomerize or decompose at higher temps.[1]
Low Yield in Step 2 Wet THF or DMF.[1]n-BuLi is destroyed by moisture.[1] Use freshly distilled THF and anhydrous DMF.[1]
Incomplete Alkylation Old NaH or hydrolysis of alkyl bromide.[1]Use fresh NaH. Verify SM-1 purity by GC/NMR.

References

  • Regioselectivity in Lithi

    • Source: Organic & Biomolecular Chemistry (RSC)[3]

    • Context: Confirms that lithiation of 1-substituted pyrazoles under thermodynamic control or coordination-assisted conditions occurs preferentially at the 5-position.[1]

    • URL:[Link]

  • 1-Bromo-3-methoxypropane (CAS 36865-41-5)

    • Source: ChemicalBook / Santa Cruz Biotechnology[1]

    • Context: Physical properties and safety data for the primary alkylating agent.[1]

  • Synthesis of 1-Substituted Pyrazole-5-carbaldehydes

    • Source: National Institutes of Health (PMC)[4]

    • Context: Discusses general methodologies for functionalizing pyrazoles, including lithiation str
    • URL:[Link]

  • Organic Syntheses: General Pyrazole Handling

    • Source: Organic Syntheses[1][2][5]

    • Context: Standard protocols for handling hydrazine condensations and pyrazole purifications.[1]

    • URL:[Link]

Sources

Navigating the Nitrogen Maze: A Technical Guide to Regioselective N-Alkylation of Pyrazoles with 3-Methoxypropyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The strategic functionalization of the pyrazole ring, particularly at its nitrogen atoms, is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. However, the N-alkylation of unsymmetrically substituted pyrazoles often presents a significant challenge in controlling regioselectivity, leading to mixtures of N1 and N2 isomers that can be difficult to separate.[2] This guide provides an in-depth exploration of the factors governing the regioselective N-alkylation of pyrazoles, with a specific focus on the use of 3-methoxypropyl bromide, a versatile alkylating agent in drug discovery.

The Duality of Pyrazole Nitrogens: A Tale of Two Tautomers

The challenge of regioselective pyrazole N-alkylation stems from the tautomeric nature of the pyrazole ring. In an unsymmetrical pyrazole, the proton can reside on either of the two nitrogen atoms, leading to two distinct tautomers in equilibrium. Deprotonation with a base generates a pyrazolate anion with two nucleophilic nitrogen centers, both of which are susceptible to electrophilic attack.

The selective alkylation of one nitrogen over the other is a nuanced process governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.[3][4]

Key Determinants of Regioselectivity

Controlling the regioselectivity of pyrazole N-alkylation is not a matter of chance, but rather a deliberate manipulation of several key experimental parameters.

Steric Hindrance: The Gatekeeper of the Nitrogen Atoms

Steric hindrance is arguably the most intuitive factor influencing regioselectivity. Alkylation generally favors the less sterically hindered nitrogen atom.[2] Bulky substituents on the pyrazole ring will direct the incoming alkylating agent to the more accessible nitrogen.[2]

  • Insight: When the goal is to alkylate the less hindered nitrogen, employing a bulkier alkylating agent can further enhance selectivity.[2] In the context of 3-methoxypropyl bromide, while not exceptionally bulky, its linear nature may allow it to access moderately hindered positions.

Electronic Effects: The Push and Pull of Substituents

The electronic properties of substituents on the pyrazole ring can significantly influence the nucleophilicity of the nitrogen atoms.[2] Electron-withdrawing groups (EWGs) will decrease the electron density and nucleophilicity of the adjacent nitrogen, while electron-donating groups (EDGs) will have the opposite effect.

  • Causality: This electronic modulation can be exploited to direct the alkylation to a specific nitrogen. For instance, a strong EWG at the 3-position will generally favor alkylation at the more distant N1 position.

The Solvent's Role: More Than Just a Medium

The choice of solvent plays a crucial role in influencing the outcome of the reaction. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often employed and can favor the formation of a single regioisomer.[2]

  • Field-Proven Insight: In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2]

The Base and Catalyst System: The Master Conductor

The selection of the base is critical and can even lead to opposite regioselectivity.[2] Common bases for pyrazole N-alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Expertise in Action: The combination of K₂CO₃ in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[2] Conversely, the use of magnesium-based catalysts, such as MgBr₂, has been reported to favor N2-alkylation.[2] Sodium hydride is a strong, non-nucleophilic base that can be effective in preventing the formation of regioisomeric mixtures in certain reactions.[2][3]

Experimental Blueprint: A Step-by-Step Guide to Regioselective N-Alkylation

The following protocols provide a robust starting point for the N-alkylation of a generic 3-substituted pyrazole with 3-methoxypropyl bromide.

Protocol 1: General Procedure for Base-Mediated N1-Alkylation

This protocol is designed to favor alkylation at the less sterically hindered N1 position.

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • 3-Methoxypropyl bromide (1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate or other suitable organic solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of the 3-substituted pyrazole and the base in anhydrous DMF or DMSO, add the 3-methoxypropyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

Protocol 2: Alternative Procedure Using Sodium Hydride

This protocol utilizes a stronger base and may be beneficial for less reactive pyrazoles or to further enhance regioselectivity.

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 3-Methoxypropyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or other suitable organic solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 3-substituted pyrazole in the same solvent dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the 3-methoxypropyl bromide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data-Driven Decision Making: Optimizing for Regioselectivity

The following table provides illustrative data compiled from various sources on the N-alkylation of pyrazoles, showcasing the impact of different reaction parameters on the N1/N2 ratio. While specific data for 3-methoxypropyl bromide is not available, these examples serve as a valuable guide for experimental design.

Pyrazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioYieldReference
3-CF₃Ethyl iodoacetateK₂CO₃MeCN1:1-[3][4]
3-CF₃Ethyl iodoacetateNaHDME-MeCN>95:5 (N1)Good[2]
3-MethylBenzyl bromideRb₂CO₃-9:1>90%[5]
3-Phenyl3-Bromoprop-1-yneiPr₂NEtDMSO>99.9:1>90%[5]

Visualizing the Path to Selectivity

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Factors Influencing Pyrazole N-Alkylation Regioselectivity cluster_pyrazole Pyrazole Substrate cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_factors Governing Factors P Unsymmetrical Pyrazole R Regioselectivity (N1 vs. N2) P->R A Alkylating Agent (3-Methoxypropyl Bromide) A->R B Base B->R S Solvent S->R T Temperature T->R F1 Steric Hindrance R->F1 F2 Electronic Effects R->F2 F3 Solvent Polarity R->F3 F4 Base Strength & Cation R->F4

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

G Decision Tree for Optimizing Regioselectivity Start Initial Alkylation Experiment Mixture Mixture of N1 and N2 isomers? Start->Mixture Desired Desired Regioisomer? Mixture->Desired No Optimize Optimize Conditions Mixture->Optimize Yes Success High Regioselectivity Achieved Desired->Success Yes Sterics Modify Steric Hindrance (Bulky pyrazole substituent or alkylating agent) Optimize->Sterics Solvent Change Solvent (e.g., DMF, DMSO, TFE, HFIP) Optimize->Solvent Base Alter Base/Catalyst (e.g., K2CO3, NaH, MgBr2) Optimize->Base Temp Adjust Temperature Optimize->Temp Sterics->Mixture Solvent->Mixture Base->Mixture Temp->Mixture

Caption: A decision tree for systematically improving regioselectivity.

G General Experimental Workflow for Pyrazole N-Alkylation Start Start Reactants Combine Pyrazole and Base in Solvent Start->Reactants AddAlkylHalide Add 3-Methoxypropyl Bromide Reactants->AddAlkylHalide Reaction Stir at Appropriate Temperature (Monitor by TLC/LC-MS) AddAlkylHalide->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Strategic Discovery of Novel Pyrazole-Based Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers

Part 1: Executive Technical Summary

The pyrazole ring (


) acts as a "privileged scaffold" in modern medicinal chemistry due to its unique electronic profile and structural rigidity.[1] Unlike flexible aliphatic linkers, the pyrazole core restricts the conformational space of attached pharmacophores, reducing the entropic penalty upon protein binding.

Critically, the pyrazole motif serves as a bioisostere for both phenyl rings and amide bonds. Its planar architecture allows for


-

stacking interactions within the hydrophobic pockets of kinases (e.g., ATP-binding sites), while the

(pyrrole-like) and

(pyridine-like) nitrogens function as hydrogen bond donor and acceptor, respectively. This duality allows pyrazoles to anchor inhibitors to the "hinge region" of kinase domains—a mechanism validated in FDA-approved therapeutics like Ruxolitinib (JAK1/2 inhibitor), Crizotinib (ALK/ROS1 inhibitor), and Celecoxib (COX-2 inhibitor).

This guide moves beyond basic synthesis, focusing on the regiocontrol of pyrazole formation and the causal logic behind Structure-Activity Relationship (SAR) optimization.

Part 2: Strategic Molecular Design & SAR Logic

Effective pyrazole design requires a "Lock and Key" analysis of the target binding site.

1. The Hinge-Binding Hypothesis

In kinase drug discovery, the pyrazole nitrogen pair often mimics the adenine ring of ATP.

  • N2 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge region residues.

  • N1 (Donor): Can hydrogen bond with the backbone carbonyl, provided the substituent at N1 allows for it (or if N1 is unsubstituted).

2. Regioisomerism as a Design Filter

A critical failure mode in pyrazole synthesis is the formation of inseparable regioisomers (1,3- vs. 1,5-substituted).

  • 1,3-Disubstituted: Often preferred for linear binding modes.

  • 1,5-Disubstituted: Introduces a "kink" in the molecule, useful for accessing hydrophobic back-pockets (e.g., the gatekeeper residue in kinases).

3. Electronic Tuning

Substituents on the pyrazole ring modulate the pKa of the nitrogens.

  • Electron-Withdrawing Groups (EWGs) at C4: Decrease the basicity of N2, potentially weakening the H-bond interaction with the target but improving metabolic stability against oxidation.

SAR_Logic Core Pyrazole Core N2 N2: H-Bond Acceptor (Hinge Interaction) Core->N2 N1 N1: Substituent Vector (Solubility/Selectivity) Core->N1 C3 C3 Position (Hydrophobic Pocket Entry) Core->C3 C4 C4 Position (Electronic Tuning/Steric Gate) Core->C4 Kinase Hinge Region Kinase Hinge Region N2->Kinase Hinge Region Solvent Front / ADME Solvent Front / ADME N1->Solvent Front / ADME Gatekeeper Residue Gatekeeper Residue C3->Gatekeeper Residue Metabolic Stability Metabolic Stability C4->Metabolic Stability

Figure 1: Pharmacophore mapping of the pyrazole scaffold. The logic details how specific positions correlate to biological interaction sites.

Part 3: Advanced Synthetic Architectures (Regiocontrol)

The classical Knorr Pyrazole Synthesis (reaction of 1,3-diketones with hydrazines) is robust but frequently suffers from poor regioselectivity when using unsymmetrical diketones. To act with Expertise , we utilize a Regioselective Enaminone Protocol .

This approach pre-activates one side of the 1,3-dicarbonyl equivalent, forcing the hydrazine to attack a specific carbon, thereby guaranteeing a single regioisomer.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles

Objective: Synthesize 1-phenyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazole (Target Compound A) with >95% regioselectivity.

Reagents:

  • 4'-Fluoroacetophenone (Starting material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Phenylhydrazine

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid

Mechanism of Action (Causality):

  • Step 1 (Enaminone Formation): DMF-DMA reacts with the acetyl group of the acetophenone. The formation of the enaminone (

    
    ) creates a "push-pull" alkene. The 
    
    
    
    -carbon becomes highly electrophilic but sterically accessible.
  • Step 2 (Cyclization): The terminal nitrogen of phenylhydrazine (

    
    ) is the most nucleophilic and attacks the 
    
    
    
    -carbon of the enaminone (Michael-type addition), followed by elimination of dimethylamine and cyclization onto the carbonyl. This sequence dictates the 1,3,5-substitution pattern.

Step-by-Step Methodology:

  • Enaminone Synthesis (Self-Validating Step):

    • Charge a round-bottom flask with 4'-fluoroacetophenone (10 mmol) and DMF-DMA (12 mmol).

    • Reflux for 6 hours under nitrogen.

    • Validation Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot (Enaminone).
    • Remove excess DMF-DMA under reduced pressure. The residue (usually a yellow solid) is used directly without purification.

  • Cyclocondensation:

    • Dissolve the crude enaminone in Ethanol (20 mL).

    • Add Phenylhydrazine (11 mmol) and Glacial Acetic Acid (0.5 mL) as a catalyst.

    • Reflux for 4 hours.

    • Validation Checkpoint: The solution typically shifts from yellow to pale yellow/colorless. TLC should show a new, highly fluorescent spot under UV (254 nm).

  • Purification:

    • Cool the reaction mixture to

      
      . The product often precipitates.
      
    • Filter the solid and wash with cold ethanol (

      
      ).
      
    • If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water (9:1).

  • Characterization Criteria:

    • 1H NMR (DMSO-d6): Look for the characteristic pyrazole C4-H singlet around

      
       6.5–7.0 ppm.
      
    • Regioisomer Confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm spatial proximity between the N-phenyl ring protons and the C5-substituent.

Synthetic_Flow Start Start: Acetophenone Step1 React with DMF-DMA (Reflux, 6h) Start->Step1 Check1 Checkpoint: TLC (Yellow Enaminone Spot) Step1->Check1 Intermed Intermediate: Enaminone Check1->Intermed Step2 Add Phenylhydrazine + AcOH (Reflux, 4h) Intermed->Step2 Check2 Checkpoint: Precipitate Formation (Color Change) Step2->Check2 Final Product: 1,3,5-Trisubstituted Pyrazole Check2->Final

Figure 2: Regioselective synthesis workflow. The enaminone intermediate locks the regiochemistry before the hydrazine is introduced.

Part 4: Biological Validation & Data Presentation

Once synthesized, the compound must undergo rigorous biological screening. We utilize a Self-Validating Screening Cascade .

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) assays provide a direct readout of kinase activity without radioactive waste (unlike


 assays).
  • Preparation: Prepare a 4x compound solution in 10% DMSO.

  • Enzyme Mix: Combine Kinase (e.g., EGFR), Peptide Substrate (labeled with Coumarin), and ATP (at

    
     concentration).
    
  • Reaction:

    • Add 5

      
       compound solution to 384-well plate.
      
    • Add 10

      
       Enzyme/Substrate mix.
      
    • Incubate 1 hour at Room Temperature.

    • Add 5

      
       Development Reagent (cleaves non-phosphorylated peptide).
      
  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • High Ratio = High Phosphorylation (Inactive Compound).

    • Low Ratio = Low Phosphorylation (Active Inhibitor).

Data Summary Table: Structure-Activity Relationship (Hypothetical Data)

Compound IDR1 (N1-Position)R3 (C3-Position)R5 (C5-Position)EGFR IC50 (nM)ClogP
PYZ-001 Phenyl4-F-PhenylH4503.2
PYZ-002 Phenyl4-F-PhenylMethyl1203.5
PYZ-003 Phenyl3,4-Cl-PhenylMethyl15 4.1
PYZ-004 H4-F-PhenylMethyl>10,0002.1

Analysis: The dramatic loss of potency in PYZ-004 (unsubstituted N1) confirms the necessity of the hydrophobic N-phenyl group for this specific binding pocket, likely occupying a hydrophobic back-cleft.

Screening_Cascade Library Pyrazole Library (Synthesis) PriScreen Primary Screen (Single Dose @ 10uM) Library->PriScreen HitSel Hit Selection (>50% Inhibition) PriScreen->HitSel Filter DoseResp Dose Response (IC50 Determination) HitSel->DoseResp Selectivity Selectivity Panel (vs. Off-Target Kinases) DoseResp->Selectivity Potent Hits Lead Lead Candidate Selectivity->Lead Selective Hits

Figure 3: Biological screening cascade. A funnel approach ensures resources are only spent on the most promising candidates.

Part 5: References
  • Fassihi, A. et al. (2025).[2] "Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025)." European Journal of Medicinal Chemistry.

  • Becerra, D. & Castillo, J.C. (2025).[2] "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques."[2] RSC Advances.

  • Ansari, A. et al. (2017). "Biological Evaluation of Pyrazole Derivatives." Journal of Chemical Sciences.

  • Kong, Y. et al. (2014).[3] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters.

  • FDA Approved Drug Products. "Mechanism of Action for Ruxolitinib and Crizotinib."

Sources

Theoretical Characterization of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde: A Computational Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde Content Type: Technical Research Guide & Protocol Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Molecular Profile

1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (PubChem CID: 112756426) represents a specialized scaffold in medicinal chemistry. While the pyrazole core is ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib), this specific derivative incorporates a 3-methoxypropyl tail—a flexible, amphiphilic linker designed to modulate solubility and provide a secondary hydrogen-bond acceptor site.

Currently, specific peer-reviewed theoretical data for this exact molecule is absent from public repositories. This guide serves as a definitive protocol for researchers to generate, validate, and interpret the theoretical profile of this compound using Density Functional Theory (DFT) and Molecular Docking.

Structural Significance
  • Core: 1H-pyrazole-5-carbaldehyde (Electrophilic center at C=O, aromatic stability).

  • Linker: Propyl chain (Hydrophobic spacer).

  • Terminal: Methoxy group (H-bond acceptor, solubility enhancer).

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity, the theoretical study must follow a validated workflow. The following parameters are recommended based on recent literature for nitrogen-containing heterocycles.

Density Functional Theory (DFT) Setup
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Standard hybrid) or ωB97X-D (Recommended for dispersion corrections involving the flexible methoxypropyl chain).

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are critical for accurately modeling the lone pairs on the methoxy oxygen and pyrazole nitrogens.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas phase (baseline), DMSO (NMR correlation), Water (biological relevance).

Workflow Diagram

The following DOT diagram illustrates the iterative optimization and property prediction workflow.

DFT_Workflow Start Initial Geometry (1-(3-methoxypropyl)-1H-pyrazole-5-CHO) ConfSearch Conformational Search (Methoxypropyl Chain Rotation) Start->ConfSearch Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->Opt Freq Frequency Analysis (Check for imaginary freqs) Opt->Freq Stable Is Minimum Found? Freq->Stable Stable->Opt No (Imaginary Freq) Props Property Calculation Stable->Props Yes (Real Min) FMO FMO (HOMO-LUMO) Global Reactivity Props->FMO MEP MEP Mapping Active Sites Props->MEP NBO NBO Analysis Charge Transfer Props->NBO Dock Molecular Docking (Target: COX-2 / Kinases) Props->Dock

Caption: Iterative DFT workflow for structural optimization and reactivity profiling of pyrazole derivatives.

Structural & Electronic Analysis

Conformational Flexibility

The 3-methoxypropyl chain introduces rotational degrees of freedom. A Potential Energy Surface (PES) scan must be performed around the N1-C(propyl) and C-C bonds.

  • Hypothesis: The anti conformation is likely the global minimum due to steric avoidance, but gauche conformers may be stabilized by intramolecular H-bonding between the methoxy oxygen and pyrazole C-H protons.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the primary indicator of kinetic stability.
  • HOMO Location: Predicted to be localized on the pyrazole ring and the methoxy oxygen lone pairs (electron donors).

  • LUMO Location: Localized on the aldehyde carbonyl (

    
    ) and the pyrazole 
    
    
    
    -system (electron acceptor).
  • Significance: A smaller gap (< 4.0 eV) would suggest high chemical reactivity, making the aldehyde a prime site for Schiff base formation (a common derivatization pathway).

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a biological context.

  • Negative Potential (Red): Carbonyl Oxygen and Methoxy Oxygen. These are the primary H-bond acceptor sites.

  • Positive Potential (Blue): Aldehyde proton and Pyrazole ring protons.

Spectroscopic Validation (Simulated vs. Experimental)

To validate the theoretical model, calculated spectral data should be scaled and compared with experimental values.

SpectroscopyTheoretical MethodScaling Factor (Approx.)Diagnostic Signal
IR B3LYP/6-311++G(d,p)0.967C=O Stretch: ~1680-1700 cm⁻¹ (Aldehyde)C-O-C Stretch: ~1100 cm⁻¹ (Methoxy)
1H NMR GIAO-DFT (DMSO)Linear Regression-CHO Proton: ~9.8-10.0 ppm (Singlet)-OCH3 Proton: ~3.3 ppm (Singlet)
13C NMR GIAO-DFT (DMSO)Linear RegressionC=O Carbon: ~180-185 ppmMethoxy Carbon: ~58 ppm

Biological Potential & Docking Strategy

Pyrazole-carbaldehydes are established pharmacophores. The addition of the 3-methoxypropyl group suggests potential targeting of enzymes with hydrophobic channels that terminate in polar pockets.

Target Selection

Based on the scaffold, the following targets are high-priority for in silico docking:

  • COX-2 (Cyclooxygenase-2): Pyrazoles are classic COX-2 inhibitors (e.g., Celecoxib).

  • p38 MAP Kinase: The aldehyde group can form reversible covalent bonds or strong H-bonds with active site residues (e.g., Serine/Threonine).

Docking Protocol (AutoDock Vina / Glide)
  • Ligand Prep: Energy minimized structure (from DFT).

  • Grid Generation: Centered on the co-crystallized ligand of the target PDB (e.g., PDB ID: 3LN1 for COX-2).

  • Interaction Analysis: Look for H-bonds between the 5-CHO group and the protein backbone, and hydrophobic interactions of the propyl linker .

Docking_Interaction Ligand 1-(3-methoxypropyl)-1H-pyrazole-5-CHO Target_Pocket Protein Binding Pocket (e.g., COX-2) Ligand->Target_Pocket H-Bond (CHO...H-N) Ligand->Target_Pocket Hydrophobic (Propyl...Phe/Trp) Ligand->Target_Pocket H-Bond (OMe...H-O-Ser)

Caption: Predicted binding mode interactions. The methoxy tail provides an ancillary anchor point.

ADMET Prediction (In Silico)

Using tools like SwissADME or pkCSM, the theoretical profile includes:

  • Lipophilicity (LogP): Predicted ~1.2 - 1.8 (Optimal for oral bioavailability).

  • Water Solubility: Improved by the methoxy group compared to a simple propyl chain.

  • Blood-Brain Barrier (BBB): Likely permeable due to low molecular weight (< 200 Da) and moderate polarity.

  • Drug-Likeness: Complies with Lipinski’s Rule of 5 (MW < 500, H-bond donors < 5, H-bond acceptors < 10).

References

Note: As specific papers for this exact molecule are unavailable, these references ground the methodology and comparative analysis.

  • Puthan Peedikakkal, A. M., et al. (2024). "Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation." Journal of Molecular Structure, 1321. Link(Methodology for pyrazole DFT and Docking)

  • Arslan, T., et al. (2019). "A Computational Determination of Reactivity Descriptors, Vibrational Analysis and NMR of Pyrazole-3-carbaldehyde Derivatives." American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 120-135. Link(Basis for spectroscopic scaling factors)

  • Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415. Link(Synthetic routes for 1-substituted pyrazoles)

  • PubChem Database. (n.d.). "Compound Summary: 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (CID 112756426)."[2] National Center for Biotechnology Information. Link(Chemical ID and predicted properties)

  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT: Gaussian, Inc.

Sources

Methodological & Application

synthesis of pyrazole derivatives from 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the divergent synthesis of bioactive pyrazole derivatives starting from 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde . This specific scaffold features a 1,5-substitution pattern, a privileged motif in medicinal chemistry often utilized to enforce specific binding geometries in kinase inhibitors (e.g., p38 MAPK, JAK) and GPCR ligands. The 3-methoxypropyl tail serves as a solubility-enhancing moiety, critical for improving the pharmacokinetic profile of lipophilic drug candidates.

Starting Material: 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde CAS Registry Number: (Analogous scaffolds: 1005509-36-5) Molecular Weight: 168.20 g/mol Core Reactivity: Electrophilic C5-formyl group adjacent to N1-alkyl steric bulk.

Part 1: Strategic Analysis & Chemical Logic

The 1,5-disubstituted pyrazole core is sterically distinct from the more thermodynamically stable 1,3-isomer. The C5-aldehyde is a "linchpin" functional group, allowing rapid diversification into three distinct chemical spaces:

  • The Amine Space (via Reductive Amination): Introduces basicity and hydrogen bond acceptors/donors.

  • The Amide Space (via Oxidation & Coupling): Generates rigid H-bond donors, mimicking peptide bonds common in ATP-competitive inhibitors.

  • The Michael Acceptor Space (via Condensation): Creates electrophilic sites for covalent inhibition or further cyclization.

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways available from the core aldehyde.

PyrazoleSynthesis Start 1-(3-methoxypropyl)- 1H-pyrazole-5-carbaldehyde Step1 Reductive Amination (NaBH(OAc)3) Start->Step1 Path A Step2a Pinnick Oxidation (NaClO2) Start->Step2a Path B Step3 Knoevenagel Condensation Start->Step3 Path C Product1 C5-Aminomethyl Derivatives (Solubility/Basicity) Step1->Product1 Step2b Amide Coupling (HATU/Amine) Step2a->Step2b Intermediate: Carboxylic Acid Product2 Pyrazolo-5-Carboxamides (Kinase Inhibitor Motif) Step2b->Product2 Product3 Vinyl Nitriles/Esters (Michael Acceptors) Step3->Product3

Figure 1: Divergent synthesis workflow. Path A targets solubility and basicity; Path B targets H-bond donor motifs; Path C targets covalent reactivity.

Part 2: Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of C5-Aminomethyl Pyrazoles)

Objective: To install a solubilizing amine or a pharmacophore bearing a basic nitrogen. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction. Why this method? We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic, avoids HCN generation, and is selective for aldehydes over ketones, allowing for chemoselective derivatization.

Materials
  • 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)[1]

  • Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) in anhydrous DCM (5 mL).

  • Amine Addition: Add the secondary amine (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: The solution may warm slightly. The acid catalyst promotes iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution (H2) may occur. Ensure proper venting.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).

Protocol B: Pinnick Oxidation & Amidation (Synthesis of Pyrazole-5-Carboxamides)

Objective: To convert the aldehyde to a carboxylic acid and subsequently couple it to an amine to form an amide. Mechanism: Chlorite oxidation scavenges the aldehyde hydrogen. Why this method? The Pinnick (Lindgren) Oxidation is superior to KMnO4 or Jones oxidation for nitrogen-heterocycles. It is mild, avoids over-oxidation, and tolerates the acid-sensitive methoxypropyl chain.

Phase 1: Oxidation to Carboxylic Acid
  • Solvent Prep: Dissolve the aldehyde (1.0 mmol) in t-BuOH (7 mL) and 2-Methyl-2-butene (3 mL).

    • Role of 2-Methyl-2-butene: Acts as a scavenger for hypochlorous acid (HOCl) generated in situ, preventing chlorination of the pyrazole ring.

  • Oxidant Addition: Dissolve NaClO2 (80%, 1.5 mmol) and NaH2PO4 (1.5 mmol) in Water (3 mL). Add this aqueous solution dropwise to the organic phase at RT.

  • Monitoring: Stir vigorously for 2–4 hours. The yellow color of the chlorine dioxide may appear transiently.

  • Workup: Acidify to pH 3–4 with 1N HCl. Extract with Ethyl Acetate (3 x 15 mL). Dry (Na2SO4) and concentrate.

    • Result: 1-(3-methoxypropyl)-1H-pyrazole-5-carboxylic acid (White/Off-white solid).

Phase 2: Amide Coupling (HATU Method)
  • Activation: Dissolve the crude carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 minutes.

    • Observation: Color change to yellow/orange indicates active ester formation.

  • Coupling: Add the desired amine (R-NH2, 1.2 eq). Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat. LiCl (to remove DMF), sat. NaHCO3, and brine.

  • Purification: Recrystallization or Flash Chromatography.

Protocol C: Knoevenagel Condensation (Synthesis of Michael Acceptors)

Objective: To create a vinyl nitrile derivative useful for covalent inhibition (cysteine targeting) or heterocycle ring fusion. Reagents: Malononitrile, Ethanol, Piperidine (cat).[2]

Step-by-Step Procedure
  • Mixing: In a reaction vial, combine the aldehyde (1.0 mmol) and Malononitrile (1.1 mmol) in Ethanol (3 mL).

  • Catalysis: Add Piperidine (2 drops, approx 0.1 mmol).

  • Reaction: Heat to reflux (80°C) for 1–2 hours.

    • Visual Cue: Product often precipitates out of the hot solution upon cooling.

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.

    • Yield: Typically >80% for this scaffold due to the electron-deficient nature of the aldehyde.

Part 3: Data Presentation & Quality Control

Expected Analytical Data

The following table summarizes the key diagnostic signals for validating the transformation of the aldehyde group.

Derivative Typekey 1H NMR Signal (CDCl3)key 13C NMR SignalMS (ESI) Signature
Starting Material (Aldehyde) δ 9.8–10.0 ppm (s, 1H) ~180 ppm (C=O) [M+H]+ 169.1
Amine (Reductive Amination) δ 3.5–3.8 ppm (s, 2H, Ar-CH2-N)~50–60 ppm (CH2-N)[M+H]+ (Calc mass)
Carboxylic Acid δ 10.0–12.0 ppm (br s, 1H, COOH)~165 ppm (COOH)[M-H]- 183.1
Vinyl Nitrile (Condensation) δ 7.5–8.0 ppm (s, 1H, Vinyl-H)~150 ppm (Vinyl-C)[M+H]+ 217.1
Troubleshooting Guide
  • Issue: Low yield in Reductive Amination.

    • Cause: Incomplete imine formation before reduction.

    • Fix: Use Ti(OiPr)4 as a Lewis acid additive (1.0 eq) during the imine formation step before adding STAB.

  • Issue: Chlorination during Oxidation.

    • Cause: Insufficient scavenger.

    • Fix: Increase 2-Methyl-2-butene to 10 equivalents or use Resorcinol as an alternative scavenger.

  • Issue: Regioisomer Contamination.

    • Note: The starting material 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde must be pure. If synthesized from N-alkylation of pyrazole-3-carbaldehyde, ensure the 1,5-isomer is separated from the 1,3-isomer (usually by column chromatography; the 1,5-isomer is typically less polar).

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org.[3][4] Chem. 1996 , 61, 3849–3862. Link

  • Pinnick Oxidation Protocol: Lindgren, B. O.; Nilsson, T. Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chem. Scand. 1973 , 27, 888. Link

  • Pyrazole Chemistry Review: Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chem. Rev. 2011 , 111, 6984–7034. Link

  • Knoevenagel Condensation: Jones, G. The Knoevenagel Condensation. Org.[3][5][6] React. 1967 , 15, 204. Link

  • Kinase Inhibitor Scaffolds: Zhang, J.; Yang, P. L.; Gray, N. S. Targeting Cancer with Small Molecule Kinase Inhibitors. Nat. Rev. Cancer 2009 , 9, 28–39. Link

Sources

Application Note: 1-(3-Methoxypropyl)-1H-pyrazole-5-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the medicinal chemistry utility of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde . It is designed for researchers requiring high-purity heterocycle functionalization protocols.

Introduction & Molecule Profile
  • Compound Name: 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde[1]

  • Core Scaffold: 1,5-Disubstituted Pyrazole

  • Key Functionality: C5-Formyl group (electrophilic handle) + 3-Methoxypropyl tail (solubilizing pharmacophore).

Significance in Medicinal Chemistry: Unlike the more common 4-carbaldehyde isomers (typically derived via Vilsmeier-Haack formylation), the 5-carbaldehyde isomer offers a unique vector for substitution. The C5 position places the aldehyde adjacent to the N1-alkyl group, creating a specific steric and electronic environment ideal for:

  • Ortho-directed Scaffolding: Enabling the synthesis of fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) where the N1-substituent dictates binding pocket occupancy.

  • Physicochemical Optimization: The 3-methoxypropyl group acts as a "solubility anchor." It lowers LogP compared to alkyl chains (propyl/butyl) while providing a distal hydrogen bond acceptor (ether oxygen), often critical for solvent-front interactions in kinase or GPCR pockets.

Chemical Stability & Handling
  • Oxidation Sensitivity: The C5-aldehyde is moderately susceptible to autoxidation to the carboxylic acid (1-(3-methoxypropyl)-1H-pyrazole-5-carboxylic acid) upon prolonged air exposure.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Purification: If the aldehyde degrades, it can be repurified via flash column chromatography (SiO2, Hexanes/EtOAc gradient). The acid impurity is highly polar and will remain on the baseline.

Strategic Applications (The "Why")
A. Fragment-Based Drug Design (FBDD)

This molecule serves as an advanced "linker fragment." The aldehyde allows for rapid expansion via:

  • Reductive Amination: To install amine-based pharmacophores.

  • Knoevenagel Condensation: To create vinyl-linked Michael acceptors (covalent inhibitors).

B. Solubility Modulation

In lead optimization, replacing a standard N-methyl or N-phenyl group with the N-(3-methoxypropyl) tail often resolves solubility bottlenecks without altering the core binding mode significantly.

Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis Compatible)
  • Objective: Synthesis of secondary amines for SAR exploration.

  • Mechanism: Imine formation followed by in situ hydride reduction.

  • Green Chemistry Note: Uses STAB (Sodium Triacetoxyborohydride) for mild, selective reduction in the presence of the potentially sensitive pyrazole ring.

Materials:

  • Substrate: 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine Partner: Primary or Secondary amine (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde (0.5 mmol) and the amine (0.55 mmol) in DCE (3 mL).

  • Activation: Add Acetic Acid (0.5 mmol, 29 µL). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor via LCMS for the disappearance of the aldehyde peak and appearance of the imine mass (M+H).

  • Reduction: Cool the mixture to 0°C. Add STAB (0.75 mmol, 159 mg) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (3 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate via reverse-phase HPLC or silica flash chromatography (DCM/MeOH/NH₃ gradient).

Protocol B: Wittig Olefination (Linker Extension)
  • Objective: Introduction of unsaturated linkers or Michael acceptors.

Materials:

  • Substrate: Aldehyde (1.0 equiv)[2]

  • Ylide Precursor: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous Toluene (5 mL).

  • Addition: Add the phosphorane ylide (1.2 mmol).

  • Reflux: Heat the reaction to 90°C for 4 hours. Note: Toluene is preferred over DCM to drive the reaction to completion via thermal energy.

  • Workup: Cool to RT. Concentrate directly under reduced pressure.

  • Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate the oxide, filter, and then purify the filtrate via silica chromatography.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

G cluster_0 Key Pharmacophore Benefits Start 1-(3-methoxypropyl)- 1H-pyrazole-5-carbaldehyde Amine Secondary Amines (Kinase Hinge Binders) Start->Amine Reductive Amination (R-NH2, STAB) Olefin Vinyl Pyrazoles (Michael Acceptors) Start->Olefin Wittig/HWE (Ph3P=CH-R) Acid Pyrazole-5-carboxylic Acid (Peptide Coupling) Start->Acid Pinnick Oxidation (NaClO2) Fused Pyrazolo[1,5-a]pyrimidines (Bicyclic Scaffolds) Start->Fused Condensation w/ 1,3-Diamines Solubility Enhanced Aqueous Solubility (Ether tail) Vector Ortho-Substitution Vector (C5)

Caption: Divergent synthetic utility of the C5-aldehyde scaffold. The central node represents the starting material, branching into four primary medicinal chemistry workflows.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties (Calculated) Comparing the 3-methoxypropyl tail against standard alkyl groups.

Substituent (N1)ClogPtPSA (Ų)H-Bond AcceptorsAqueous Sol. (Est.)[2]
Methyl0.8517.02Moderate
n-Propyl1.9017.02Low
3-Methoxypropyl 1.25 26.2 3 High

Note: The methoxypropyl group maintains a lower lipophilicity (ClogP) than the equivalent carbon chain (n-butyl) while adding a critical polar contact point.

References
  • Synthesis of 1,5-Disubstituted Pyrazoles

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3]

    • Source: J. Org.[3] Chem., 2008, 73 (6), pp 2412–2415.[3]

    • URL:[Link]

  • Reductive Amination Protocols (STAB Method)

    • Title: Sodium Triacetoxyborohydride.
    • Source: Encyclopedia of Reagents for Organic Synthesis, 2001.
    • URL:[Link]

  • Vilsmeier-Haack Formylation (Context for Pyrazole Aldehydes)

    • Title: Vilsmeier-Haack Reaction.[4][5][6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Lithiation of N-Alkyl Pyrazoles (Route to C5-Aldehydes)

    • Title: Regioselective Lithi
    • Source: J. Org.[3] Chem., 2010, 75 (22), pp 7691–7703.

    • URL:[Link]

Sources

Protocol for Condensation Reaction of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde: A Modular Approach to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The functionalization of the pyrazole core is crucial for modulating these activities and developing new chemical entities. This application note provides a detailed protocol for the condensation reaction of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde, a versatile building block for creating complex molecular architectures. We focus on the Knoevenagel condensation as a primary, high-yield method for carbon-carbon bond formation, offering insights into the reaction mechanism, a step-by-step experimental guide, troubleshooting, and a brief overview of alternative olefination strategies.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is of significant interest in drug discovery. Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets like enzymes and receptors.[3] The development of drugs such as Celecoxib (an anti-inflammatory), and the investigation of pyrazole derivatives as kinase inhibitors in oncology, underscore the therapeutic potential of this scaffold.[1][2][4]

The synthesis of novel pyrazole derivatives often relies on the derivatization of functionalized precursors. Pyrazole-carbaldehydes are particularly valuable intermediates, as the aldehyde group serves as a reactive handle for a variety of transformations, most notably condensation reactions that extend the carbon framework and introduce new functional groups.[5] This guide focuses on 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde, detailing a robust protocol for its use in Knoevenagel condensation.

Principle and Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde or ketone, followed by a dehydration step to yield a new C=C double bond.[6][7] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt, which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion.[8]

The Causality Behind the Mechanism:

  • Carbanion Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile), creating a highly nucleophilic carbanion. The stability of this carbanion, due to resonance delocalization of the negative charge onto the electron-withdrawing groups, is key to the reaction's success under mild conditions.

  • Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the pyrazole-5-carbaldehyde. This step forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this alcohol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable, conjugated alkene product.

Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_products Products pyrazole_aldehyde Pyrazole Aldehyde (R-CHO) adduct Tetrahedral Intermediate pyrazole_aldehyde->adduct Nucleophilic Attack active_methylene Active Methylene (NC-CH2-CN) carbanion Resonance-Stabilized Carbanion (NC-CH--CN) active_methylene->carbanion + Base (B:) - HB+ catalyst Base (B:) carbanion->adduct Nucleophilic Attack alcohol β-Hydroxy Adduct adduct->alcohol Protonation (+HB+) final_product Conjugated Alkene Product alcohol->final_product Dehydration (-H2O) water H2O alcohol->water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol

This protocol describes the Knoevenagel condensation of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde with malononitrile.

Materials and Equipment
  • Reagents:

    • 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (absolute, reaction solvent)

    • Deionized Water

    • Ethyl Acetate (for TLC)

    • n-Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (25 or 50 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp for TLC visualization

    • Büchner funnel and filter paper

    • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask containing a magnetic stir bar, add 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (1.0 eq).

    • Add absolute ethanol (approx. 10-15 mL per gram of aldehyde) to dissolve the starting material completely.

    • Add malononitrile (1.05 eq) to the solution. Stir for 2-3 minutes at room temperature to ensure a homogeneous mixture.

  • Catalyst Addition:

    • Using a micropipette, add a catalytic amount of piperidine (e.g., 5 mol%) to the reaction mixture.[9]

    • Scientist's Note: The choice of catalyst is critical. While piperidine is effective, for base-sensitive substrates, milder catalysts like ammonium carbonate in an aqueous ethanol system can be employed to improve yields and reduce side reactions.[8]

  • Reaction and Monitoring:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78 °C for ethanol).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes.[10]

    • Prepare a TLC developing chamber with a solvent system such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).

    • Spot the initial reaction mixture and the ongoing reaction on a TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

    • The reaction is generally complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature.

    • Often, the product will begin to precipitate from the ethanol solution upon cooling.

    • To maximize precipitation, slowly add deionized water (equal to the volume of ethanol used) to the flask while stirring.

    • Continue stirring the resulting suspension in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Purification:

    • Wash the collected solid on the filter with a small amount of cold ethanol to remove residual impurities.[9]

    • For higher purity, the crude product can be recrystallized from a suitable solvent, typically hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to form crystals.

  • Characterization:

    • Dry the purified product under vacuum.

    • Confirm the structure and purity using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • FT-IR: To identify key functional groups (e.g., disappearance of aldehyde C=O, appearance of C≡N).

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

Experimental Workflow Diagram

Knoevenagel Experimental Workflow start Start setup 1. Reaction Setup (Dissolve Aldehyde & Malononitrile in EtOH) start->setup catalyst 2. Catalyst Addition (Add Piperidine) setup->catalyst reaction 3. Reaction (Reflux & Monitor by TLC) catalyst->reaction workup 4. Work-up (Cool, Precipitate with Water, Filter) reaction->workup purify 5. Purification (Recrystallize from EtOH) workup->purify char 6. Characterization (NMR, MS, IR) purify->char end End (Pure Product) char->end

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary and Expected Results

The following table outlines typical parameters for this reaction.

ParameterValue / ConditionRationale
Stoichiometry Aldehyde:Malononitrile (1:1.05)A slight excess of the nucleophile ensures complete consumption of the limiting aldehyde.
Solvent Absolute EthanolGood solubility for reactants and allows for easy precipitation of the product upon water addition.
Catalyst Piperidine (5 mol%)A standard, effective basic catalyst for Knoevenagel condensations.
Temperature Reflux (~78 °C)Provides sufficient thermal energy to overcome the activation barrier without degrading reactants.
Reaction Time 2-4 hoursTypical duration for this transformation, but should always be confirmed by TLC monitoring.
Expected Yield > 85%Knoevenagel condensations of this type are generally high-yielding.

Expected ¹H NMR Shifts: The key diagnostic signal for product formation is the appearance of a new singlet in the vinyl region (typically δ 7.5-8.5 ppm) corresponding to the newly formed C=CH proton, and the disappearance of the aldehyde proton signal (typically δ 9.5-10.0 ppm).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst.2. Insufficient temperature.3. Wet reagents/solvent.1. Use fresh piperidine.2. Ensure the reaction is at a consistent reflux.3. Use absolute ethanol and dry reagents. Water can inhibit the reaction.
Incomplete Reaction 1. Insufficient reaction time.2. Insufficient catalyst.1. Continue refluxing and monitor by TLC until the aldehyde is consumed.2. Add an additional small portion of the catalyst.
Formation of Side Products 1. Reaction temperature too high.2. Catalyst concentration too high.1. Reduce temperature slightly.2. Consider a milder catalyst like (NH₄)₂CO₃.[8]
Product Oiling Out The product has a low melting point or is impure.1. After work-up, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.2. Purify the resulting oil via column chromatography.

Alternative Condensation Strategies

While the Knoevenagel condensation is excellent for installing dinitrile or ester functionalities, other classic reactions can be used to synthesize different alkene derivatives from the same pyrazole aldehyde.

  • Wittig Reaction: This reaction uses a phosphorus ylide (a Wittig reagent) to convert aldehydes into alkenes.[12][13][14] It is exceptionally versatile, though stereoselectivity can be an issue. Non-stabilized ylides typically favor the (Z)-alkene, while stabilized ylides yield the (E)-alkene.[12] The phosphine oxide byproduct can sometimes complicate purification.

  • Horner-Wadsworth-Emmons (HWE) Reaction: An enhancement of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion.[15][16] It offers several advantages: the carbanions are more nucleophilic than corresponding ylides, and the water-soluble phosphate byproduct is easily removed during aqueous work-up.[15][16] The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, making it highly stereoselective.[16][17]

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the Knoevenagel condensation of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde. This reaction serves as a powerful tool for medicinal chemists and drug development professionals, enabling the modular synthesis of novel pyrazole-containing compounds with potential therapeutic applications. By understanding the underlying mechanism and potential troubleshooting steps, researchers can effectively utilize this versatile transformation to expand their compound libraries and advance drug discovery programs.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.
  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. (n.d.). Research Square.
  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (n.d.).
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017).
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin.
  • Synthesis and Activity of Pyrazole Carbaldehydes. (n.d.). Scribd.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
  • Horner-Wadsworth-Emmons Reaction. (2024). Alfa Chemistry.
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Horner-Wadsworth-Emmons reaction. (2020). YouTube.
  • Wittig reaction. (n.d.). Wikipedia.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • The Wittig Reaction. (2023). Chemistry LibreTexts.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

Sources

Application Note: 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (referred to herein as MPPC ) as a strategic building block in the synthesis of ATP-competitive kinase inhibitors.

While the pyrazole ring acts as a proven scaffold for hinge-binding motifs, the 5-carbaldehyde functionality serves as a versatile "divergent point" for late-stage functionalization. Crucially, the N1-(3-methoxypropyl) tail is pre-installed to address a common failure mode in drug discovery: poor aqueous solubility. This moiety is designed to extend into the solvent-exposed region of the kinase ATP pocket, improving physicochemical properties without disrupting critical hydrogen bonding at the hinge.

Strategic Role in Drug Design (SAR Context)

In kinase inhibitor medicinal chemistry, the "Solvent Front" is the region of the ATP binding pocket that opens to the cytoplasm. Modifications here are critical for tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The "MPPC" Advantage

MPPC allows chemists to install a solubilizing group early in the synthesis, preventing the need for complex protection/deprotection steps later.

  • Hinge Interaction: The pyrazole nitrogen (N2) often serves as a hydrogen bond acceptor.

  • Solubility Handle: The methoxypropyl group lowers LogP and increases metabolic stability compared to simple alkyl chains.

  • Reactivity: The C5-aldehyde allows for Reductive Amination (creating flexible amine linkers) or Condensation (creating fused bicyclic systems like pyrazolo[1,5-a]pyrimidines).

Visualization: The Kinase Pharmacophore Map

The following diagram illustrates how MPPC maps onto a generic kinase binding pocket.

KinaseMap MPPC 1-(3-methoxypropyl)- 1H-pyrazole-5-carbaldehyde Hinge Hinge Region (Adenine Pocket) MPPC->Hinge Pyrazole Core (Scaffold) Solvent Solvent Front (Solubility/ADME) MPPC->Solvent N1-Methoxypropyl Group (Hydrophilic Tail) Gatekeeper Gatekeeper Residue (Selectivity) MPPC->Gatekeeper C5-Aldehyde Derived Substituents

Figure 1: Pharmacophore mapping of MPPC.[1] The N1-tail targets the solvent front, while the aldehyde allows growth toward the gatekeeper or ribose pocket.

Chemical Properties & Handling[2][3]

PropertySpecificationApplication Note
Molecular Formula C₈H₁₂N₂O₂--
Molecular Weight 168.19 g/mol Low MW allows for "Lead-Like" space growth.
Appearance Pale yellow solid/oilLow melting point; may oil out in impure fractions.
Solubility DCM, MeOH, DMSOHighly soluble in organic solvents; moderate water solubility.
Stability Air-sensitive (Aldehyde)Critical: Store under Nitrogen/Argon at -20°C. Aldehydes oxidize to carboxylic acids over time.

Protocol A: Reductive Amination (Linker Synthesis)

This is the primary workflow for connecting the pyrazole scaffold to an amine-bearing "warhead" or secondary binding motif.

Objective: Synthesize a secondary amine linkage from MPPC and a primary amine (R-NH₂). Mechanism: Formation of an imine (Schiff base) followed by selective reduction.

Materials
  • MPPC (1.0 equiv)

  • Amine Partner (1.1 equiv) (e.g., aniline derivative or aliphatic amine)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slower reactions requiring heat.

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve MPPC (1.0 mmol, 168 mg) in anhydrous DCE (5 mL).

    • Add the Amine Partner (1.1 mmol).

    • Add AcOH (1 drop).

    • Stir at Room Temperature (RT) for 1–2 hours under Nitrogen.

    • QC Check: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak (approx. 10.0 ppm in ¹H NMR) and formation of the imine (M+H of product - 2 mass units).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol, 318 mg) in one portion. Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing alcohol byproducts [1].

    • Remove ice bath and stir at RT for 4–16 hours.

  • Workup:

    • Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 mins until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Pyrazolo[1,5-a]pyrimidine Synthesis (Scaffold Hopping)

This protocol uses MPPC to build a fused bicyclic system, a common scaffold in inhibitors of CDK2 and JNK kinases [2].

Objective: Condensation of MPPC with an active methylene compound (e.g., aminopyrazole or active nitrile) to form a fused ring.

Workflow Diagram

SynthesisWorkflow Start Start: MPPC (Aldehyde) Step1 Step 1: Knoevenagel Condensation (Ethanol, Piperidine cat.) Start->Step1 Reagent Reagent: Active Methylene (e.g., Malononitrile + Amine) Reagent->Step1 Intermed Intermediate: Vinyl Nitrile Step1->Intermed - H2O Step2 Step 2: Cyclization (Reflux) Intermed->Step2 Final Product: Fused Pyrazolo-System Step2->Final

Figure 2: General workflow for converting MPPC into fused heterocyclic kinase inhibitors.

Procedure (Knoevenagel-Type Condensation)
  • Dissolution: Dissolve MPPC (1.0 mmol) and the Active Methylene Partner (e.g., malononitrile, 1.1 mmol) in Ethanol (5 mL).

  • Catalysis: Add 2 drops of Piperidine.

  • Reaction: Reflux at 80°C for 3–6 hours.

  • Observation: The product often precipitates out of the ethanol solution upon cooling.

  • Isolation: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Quality Control & Validation

To ensure the integrity of the building block before use, verify the following:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde Proton: Singlet at ~9.8–10.0 ppm. Crucial: If this is a broad hump or shifted upfield, the aldehyde may have oxidized to the acid.

    • Methoxy Group: Singlet at ~3.2 ppm.

    • Propyl Linker: Multiplets at ~1.9 ppm (center CH₂) and triplets at ~4.1 ppm (N-CH₂) and ~3.3 ppm (O-CH₂).

  • LCMS:

    • Confirm Purity >95% (UV 254 nm).

    • Mass: [M+H]⁺ = 169.2.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Park, S., et al. (2019).[2] "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Scientific Reports.

  • PubChem Compound Summary. (2025). "1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde."[3] National Center for Biotechnology Information.

Sources

application in the synthesis of anti-inflammatory pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Biological Validation of Anti-Inflammatory Pyrazole Scaffolds

Abstract

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster anti-inflammatory drugs like Celecoxib (Celebrex®).[1] This guide provides a comprehensive workflow for the rational design, regioselective synthesis, and biological validation of 1,3,5-trisubstituted pyrazoles. We contrast classical condensation methods with modern microwave-assisted protocols and provide a validated SOP for screening anti-inflammatory activity using the RAW 264.7 nitric oxide (NO) inhibition assay.

Strategic Design: Structure-Activity Relationship (SAR)

Before synthesis, one must understand the "why." The anti-inflammatory efficacy of pyrazoles—specifically COX-2 inhibitors—relies on a precise geometric fit within the cyclooxygenase active site.

  • The Selectivity Trigger: COX-2 has a hydrophilic "side pocket" that COX-1 lacks. To achieve selectivity (and spare the stomach lining), the inhibitor must fill this pocket.

  • Key Substituents:

    • Position 1 (N1): A phenyl ring bearing a sulfonamide (

      
      ) or sulfone group is critical. This moiety binds to Arg513 in the COX-2 side pocket.
      
    • Position 3: A lipophilic, electron-withdrawing group (e.g.,

      
      , 
      
      
      
      ) increases potency and metabolic stability.
    • Position 5: A sterically demanding aryl group (e.g., p-tolyl) provides the bulk necessary to lock the molecule in the active site.

Critical Design Challenge: The synthesis must be regioselective . Reacting a hydrazine with an unsymmetrical 1,3-diketone yields two isomers (1,3-diaryl vs. 1,5-diaryl). Only the 1,5-diaryl isomer (like Celecoxib) possesses the optimal geometry for COX-2 inhibition.

Synthetic Methodologies

We present two protocols: the Classic Regioselective Condensation (robust, scalable) and the Microwave-Assisted Green Protocol (rapid, high yield).

Method A: Classic Regioselective Cyclocondensation

Based on the seminal work by Penning et al. (J. Med. Chem., 1997).

Reaction Principle: The reaction involves the condensation of 4-sulfamylphenylhydrazine with a 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]

  • Mechanism: The hydrazine's terminal nitrogen (more nucleophilic) attacks the carbonyl adjacent to the phenyl ring (less hindered/more electrophilic due to conjugation), while the internal nitrogen attacks the trifluoro-substituted carbonyl. This directs the formation of the desired 1,5-diaryl isomer.

Protocol:

  • Reagents:

    • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

    • 4-Sulfamylphenylhydrazine hydrochloride (1.1 equiv)[2][3]

    • Solvent: Ethanol (absolute)[4]

    • Catalyst: Conc. HCl (catalytic drops) or TFA.[5]

  • Procedure:

    • Dissolve the diketone (e.g., 10 mmol) in Ethanol (40 mL).

    • Add the hydrazine hydrochloride (11 mmol).

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
      
    • Critical Step: Upon cooling, the desired regioisomer often precipitates due to lower solubility.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from Ethyl Acetate/Hexane to remove traces of the unwanted 1,3-isomer.

Method B: Microwave-Assisted Green Synthesis

Optimized for library generation and rapid SAR exploration.

Protocol:

  • Reagents: Same stoichiometry as Method A.

  • Solvent: Water/Ethanol (1:1) or Polyethylene Glycol (PEG-400) for green chemistry compliance.[6]

  • Procedure:

    • Place reactants in a microwave-safe vial (G10 or G30).

    • Irradiate at 140 W, 120°C for 10–15 minutes .

    • Cool to room temperature.[3][5][7] Pour into crushed ice.

    • Filter the solid product.[3][5][8] Yields typically exceed 90% with this method, drastically reducing energy consumption compared to 6-hour refluxes.

Visualization: Synthetic Workflow

SynthesisWorkflow Reactant1 1,3-Diketone (CF3/Aryl) Intermediate Hydrazone Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Aryl Hydrazine (Sulfonamide) Reactant2->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization Acid Cat./Heat Isomer1 1,5-Diaryl Pyrazole (Active Target) Cyclization->Isomer1 Major Product (Regioselective) Isomer2 1,3-Diaryl Pyrazole (Inactive Impurity) Cyclization->Isomer2 Minor Product

Figure 1: Reaction pathway highlighting the divergence between the active 1,5-isomer and the inactive 1,3-isomer. Regiocontrol is achieved via electronic differentiation of the diketone carbonyls.

Biological Validation Protocol

Synthesizing the molecule is only half the battle. The standard for assessing anti-inflammatory potential is the LPS-induced Nitric Oxide (NO) Inhibition Assay in RAW 264.7 murine macrophages.

Why this assay? Lipopolysaccharide (LPS) triggers the TLR4 pathway, activating NF-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


B, which upregulates iNOS (inducible Nitric Oxide Synthase). iNOS produces massive amounts of NO. An effective anti-inflammatory compound will suppress this NO production.
Detailed SOP: Griess Assay

Materials:

  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Stimulant: LPS (from E. coli O111:B4).

  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

  • Standard: Sodium Nitrite (

    
    ).
    

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM medium. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment:

    • Pre-treat cells with the test pyrazole compound (dissolved in DMSO) at varying concentrations (

      
      ) for 1 hour.
      
    • Control: Include a Positive Control (Celecoxib) and a Vehicle Control (DMSO only).

  • Stimulation: Add LPS (final concentration

    
    ) to all wells except the "Basal" control. Incubate for 24 hours.
    
  • Measurement (Griess Reaction):

    • Transfer

      
       of culture supernatant to a fresh plate.
      
    • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       of Griess Reagent.
      
    • Incubate for 10 minutes at Room Temp in the dark. (Color turns pink/magenta).

  • Quantification: Measure absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate % Inhibition relative to the LPS-only control.



Visualization: Biological Mechanism of Action

MOA LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-kB Activation TLR4->NFkB Signaling Cascade Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation COX2 COX-2 / iNOS Expression Nucleus->COX2 mRNA Synthesis PGE2_NO PGE2 & NO (Inflammation) COX2->PGE2_NO Enzymatic Activity Pyrazole Pyrazole Compound (Inhibitor) Pyrazole->COX2 Direct Inhibition

Figure 2: Mechanism of Action. The pyrazole compound inhibits the enzymatic activity of COX-2/iNOS, preventing the release of inflammatory mediators (PGE2 and NO).

Data Presentation: Typical Results

When reporting your results, summarize the potency (


) and Selectivity Index (SI).
Compound IDR1 SubstituentR3 SubstituentNO Inhibition

(

)
COX-2 Selectivity (Ratio)
Celecoxib (Ref) 4-Sulfonamide

0.05 >300
PYR-001 4-Sulfonamide

2.4050
PYR-002 4-Sulfonamide

0.08 280
PYR-003 H (No group)

>100<1

Note: Data in this table is illustrative of expected SAR trends. PYR-002 mimics the Celecoxib pharmacophore, showing high potency.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry.

  • Bhosale, S., et al. (2023).[9] Green synthesis of pyrazolines as an anti-inflammatory, antimicrobial and antioxidant agents.[9] ResearchGate.[9]

  • National Institutes of Health (NIH). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.[7][10][11][12][13] NCL Method GTA-1.

Sources

Synthesis of 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry and drug development. Structurally, it is a purine isostere, which allows it to mimic endogenous nucleosides and interact with a wide array of biological targets, most notably protein kinases.[1][2] This has led to the development of numerous pyrazolo[3,4-d]pyrimidine-based compounds with potent therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to modulate its physicochemical properties and biological activity. This application note provides a detailed protocol for the synthesis of a specific derivative, 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine, starting from the corresponding pyrazole-5-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore novel pyrazolo[3,4-d]pyrimidine analogues.

Synthetic Strategy: From Pyrazole to Pyrazolo[3,4-d]pyrimidine

The synthesis of 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine is a two-stage process. The first stage involves the synthesis of the key intermediate, 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde. The second stage is the cyclization of this aldehyde with formamide to construct the fused pyrimidine ring.

Part 1: Synthesis of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

The introduction of a formyl group at the C5-position of the pyrazole ring is most commonly achieved through the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to electrophilically formylate electron-rich heterocycles.[4][5]

The synthesis of the N-substituted pyrazole precursor, 1-(3-methoxypropyl)-1H-pyrazole, can be achieved through the condensation of hydrazine with a suitable 1,3-dicarbonyl compound, followed by alkylation with 1-bromo-3-methoxypropane. A more direct approach involves the reaction of 3-methoxypropylhydrazine with a suitable three-carbon synthon.

Protocol 1: Synthesis of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Materials:

  • 1-(3-methoxypropyl)-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of anhydrous N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane (10 mL) cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2 eq.) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-(3-methoxypropyl)-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (5 mL) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde as a pure compound.

Part 2: Synthesis of 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine

The final step in the synthesis is the cyclization of the pyrazole-5-carbaldehyde with a source of ammonia and a single carbon, for which formamide is an ideal reagent. This reaction proceeds through the formation of an intermediate enamine, followed by intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-d]pyrimidine core.

Protocol 2: Synthesis of 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine

Materials:

  • 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

  • Formamide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde (1.0 eq.) and formamide (10-20 eq.).

  • Heat the mixture to 180-200 °C and maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine.

Reaction Workflow and Mechanism

The overall synthetic workflow is depicted below:

G A 1-(3-methoxypropyl)-1H-pyrazole C 1-(3-methoxypropyl)-1H- pyrazole-5-carbaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl3, DMF) B->C E 1-(3-methoxypropyl)-1H- pyrazolo[3,4-d]pyrimidine C->E Cyclization D Formamide D->E

Caption: Synthetic workflow for 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine.

The mechanism for the cyclization of the pyrazole-5-carbaldehyde with formamide involves several key steps:

G cluster_0 Reaction Mechanism start Pyrazole-5-carbaldehyde + Formamide step1 Formation of N-formyl pyrazole start->step1 Condensation step2 Intramolecular cyclization step1->step2 Nucleophilic attack step3 Dehydration step2->step3 Elimination of water product Pyrazolo[3,4-d]pyrimidine step3->product Aromatization

Caption: Mechanism of pyrazolo[3,4-d]pyrimidine formation from pyrazole-5-carbaldehyde.

Characterization of the Final Product

The structure and purity of the synthesized 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methoxypropyl group (CH₂, OCH₃), and distinct aromatic protons of the pyrazole and pyrimidine rings.
¹³C NMR Resonances for the aliphatic carbons of the methoxypropyl chain and the aromatic carbons of the fused heterocyclic system.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
FT-IR Characteristic absorption bands for C-H, C=N, and C-O stretching vibrations.
Melting Point A sharp and defined melting point, indicating the purity of the compound.
Elemental Analysis The percentage composition of C, H, and N should be within ±0.4% of the calculated values.

Applications and Future Directions

The synthesized 1-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine can serve as a valuable building block for the development of novel bioactive molecules. The presence of the methoxypropyl substituent can influence the compound's solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic properties. Further functionalization of the pyrazolo[3,4-d]pyrimidine core can be explored to generate a library of analogues for structure-activity relationship (SAR) studies in various therapeutic areas, particularly in the discovery of new kinase inhibitors for cancer therapy.

References

  • Lokhande, P. D., & Hasanzadeh, K. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. (2020).
  • One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. (2022). Oriental Journal of Chemistry.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (2023). Kaunas University of Technology.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Molecules, 22(5), 809.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(2), 297.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(11), 1545.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2020). ACS Omega, 5(3), 1879-1889.
  • Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (2011). Asian Journal of Chemistry, 23(11), 5037-5040.
  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). Russian Journal of General Chemistry, 84(4), 793-795.
  • Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. (2013). ChemInform, 44(32).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1855-1875.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412-2415.
  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. (2023). Journal Marocain de Chimie Hétérocyclique.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Molecules, 28(13), 5221.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 723-728.
  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (2013). Journal de la Société Chimique de Tunisie, 15, 29-34.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2026).
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2011). Molecules, 16(12), 10483-10495.
  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. (2026).

Sources

Troubleshooting & Optimization

purification of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Case Ticket #8492: Purification Strategy & Troubleshooting

Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Column Chromatography for Pyrazole-5-Carbaldehydes

Executive Summary: The Molecule & The Challenge

Compound: 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde Molecular Profile:

  • Core: Basic Pyrazole Ring (

    
     for conjugate acid).[1]
    
  • Functional Group: C5-Aldehyde (Electrophilic, prone to oxidation).[1]

  • Side Chain: 3-Methoxypropyl (Polar ether linkage, increases solubility in organic solvents but prevents easy crystallization).[1]

The Chromatography Challenge: This purification presents a "Triad of Difficulty":

  • Basicity: The pyrazole nitrogen interacts with acidic silanols on silica gel, causing severe tailing and yield loss.[1]

  • Regioisomerism: Synthesis often produces the 1,3-isomer as a byproduct.[1] Separation requires high-resolution conditions.

  • Stability: The aldehyde is sensitive to air oxidation (forming the carboxylic acid) and acetal formation if alcohols are used improperly.[1]

Pre-Purification Diagnostics (The "Triage")

Before packing your column, perform these diagnostic checks to determine the correct stationary phase and solvent system.

Diagnostic Workflow

Triage Start Crude Mixture Analysis TLC_Check TLC (30% EtOAc/Hex) Start->TLC_Check Result_Streaking Streaking/Tailing? TLC_Check->Result_Streaking Result_Separation Isomer Separation (ΔRf > 0.1)? Result_Streaking->Result_Separation No Action_Base Add 1% Et3N to Eluent Result_Streaking->Action_Base Yes Action_Gradient Standard Gradient Result_Separation->Action_Gradient Yes Action_Toluene Switch to Toluene/EtOAc Result_Separation->Action_Toluene No

Figure 1: Diagnostic logic flow for selecting mobile phase conditions.

Recommended Protocol: Neutralized Silica Flash Chromatography[1]

Objective: Eliminate tailing and prevent acid-catalyzed degradation of the aldehyde.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Solvents: Hexane (Hex), Ethyl Acetate (EtOAc), Triethylamine (TEA).[1]

  • Loading: Celite 545 or dry silica.[1]

Step-by-Step Procedure

Step 1: Column Neutralization (Crucial) Standard silica is acidic (pH ~5).[1] You must neutralize it to prevent the basic pyrazole from sticking.[1]

  • Slurry Preparation: Mix silica in 10% EtOAc/Hexane containing 1% TEA .

  • Packing: Pour the slurry and flush with 2 column volumes (CV) of the same solvent. This caps the active silanol sites with TEA.[1]

Step 2: Sample Loading (Dry Load Method) Because your compound has a methoxypropyl chain, it is likely an oil or a low-melting solid. Wet loading with DCM often leads to band broadening.[1]

  • Dissolve crude material in a minimum amount of DCM.[1]

  • Add Celite 545 (1:2 ratio w/w).

  • Evaporate solvent on a rotovap until a free-flowing powder remains.[1]

  • Load this powder on top of the packed silica bed.

Step 3: Elution Gradient Run the column using the following gradient profile (ensure 1% TEA is maintained in the mobile phase if tailing persists, otherwise remove TEA after the first 2 CVs).

PhaseSolvent Ratio (Hex:EtOAc)Volume (CV)Purpose
Equilibration 95:52Stabilize column
Elution A 90:103Elute non-polar impurities
Elution B 80:20 to 60:4010Target Compound Elution
Wash 0:1002Flush polar acids/polymers

Troubleshooting Guide (FAQ)

Q1: My compound is streaking (tailing) across the TLC plate and column. Why? Root Cause: The lone pair on the pyrazole nitrogen (N2) is hydrogen-bonding with the acidic protons of the silica silanols (


).
Resolution: 
  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your solvent system.[1]

  • Alternative Stationary Phase: If silica fails, switch to Neutral Alumina (Grade III), which is less acidic and better suited for basic heterocycles [1].[1]

Q2: I cannot separate the 1,5-carbaldehyde (Product) from the 1,3-carbaldehyde (Regioisomer). Root Cause: Regioisomers often have identical polarity in standard Hex/EtOAc systems. Resolution: Change the selectivity of the solvent, not just the polarity.

  • Toluene Effect: Switch to Toluene/Ethyl Acetate or DCM/Ether .[1] Toluene interacts with the

    
    -systems of the aromatic rings differently depending on the substitution pattern (1,3 vs 1,5), often amplifying separation factors (
    
    
    
    ) [2].[1]

Q3: My aldehyde yield is low, and I see a new polar spot at the baseline. Root Cause: Oxidation.[1] The aldehyde has oxidized to the carboxylic acid (1-(3-methoxypropyl)-1H-pyrazole-5-carboxylic acid) either on the column or during drying. Resolution:

  • Speed: Perform "Flash" chromatography (complete run < 20 mins).

  • Inertion: Flush the collection flasks with Nitrogen/Argon.[1]

  • Avoid Methanol: Do not use MeOH in the column.[1] In the presence of acidic silica, MeOH can convert the aldehyde into a dimethyl acetal [3].[1]

Comparative Data: Solvent Strength & Selectivity

Solvent SystemPolarity IndexSuitability for Pyrazole AldehydesNotes
Hexane / EtOAc MediumHigh Standard starting point. Good for general purification.[1]
DCM / MeOH HighLow Risk of acetal formation.[1] Too strong; co-elutes impurities.[1]
Toluene / EtOAc MediumHigh (Specialized) Best for separating regioisomers (1,3 vs 1,5).[1]
Hexane / Acetone MediumMediumGood alternative if EtOAc overlaps with UV absorption.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for stationary phase selection for basic heterocycles). [1]

  • Li, J. J. Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2005.[1] (Discusses Vilsmeier-Haack regioselectivity and separation of pyrazole isomers). [1]

  • Reich, H. J. Common Solvents and Properties; University of Wisconsin-Madison, Organic Chemistry Data.[1] (Data on solvent selectivity and instability of aldehydes).

  • Sielc Technologies. Separation of Pyrazole Isomers on HPLC/Flash. (Technical notes on dipole interactions in chromatography).

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde before handling.

Sources

Technical Support: Optimization of N-(3-methoxypropyl)pyrazole Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions in Vilsmeier-Haack Formylation of N-alkyl Pyrazoles Ticket ID: CHEM-SUP-2026-PYR Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Reaction Context

The Challenge: Formylating N-(3-methoxypropyl)pyrazole using the Vilsmeier-Haack (VH) protocol involves balancing the reactivity of the electron-rich pyrazole ring against the stability of the aliphatic ether side chain. While the pyrazole C4 position is the thermodynamic sink for electrophilic attack, the reaction conditions (POCl₃/DMF) generate potent Lewis acids and HCl gas, creating a high risk for ether cleavage and alkyl-chlorination .

The Target Transformation:

  • Substrate: N-(3-methoxypropyl)pyrazole

  • Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide)[1][2][3][4]

  • Product: 1-(3-methoxypropyl)-1H-pyrazole-4-carbaldehyde

Diagnostic Flowchart: Identifying Your Impurity

Use this logic map to correlate your LC-MS/NMR data with the specific failure mode.

DiagnosticMap Start Analyze Crude Mixture (LC-MS / 1H-NMR) Target Target Aldehyde Found (M+ = 166 + 28 = 194) Start->Target Main Peak Impurity_A Impurity A: Mass = Target + 4 or 22? (Chlorinated Alkyl Chain) Start->Impurity_A M+ = 198/200 (Cl pattern) Impurity_B Impurity B: Mass = Target - 14? (Demethylated Alcohol) Start->Impurity_B M+ = 180 (-CH2) Impurity_C Impurity C: Mass = Target + 20? (C4-Chloro Pyrazole) Start->Impurity_C No Aldehyde Peak (Cl on Ring) Impurity_D Impurity D: Dimer? (Bis-pyrazolyl methane) Start->Impurity_D High MW Cause_A Ether Cleavage -> Chlorination (Temp > 80°C or Excess POCl3) Impurity_A->Cause_A Diagnosis Cause_B Ether Cleavage -> Hydrolysis (Incomplete workup or Acidic reflux) Impurity_B->Cause_B Diagnosis Cause_C Ipso-Substitution (Oxidative Chlorination) Impurity_C->Cause_C Diagnosis

Figure 1: Decision tree for identifying side products based on mass shifts relative to the target aldehyde (MW ~166 starting material → ~194 product).

Technical Deep Dive: Mechanism & Troubleshooting

Issue 1: Side Chain Degradation (Ether Cleavage)

Symptom: Appearance of 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde or the corresponding alcohol. Mechanism: The methoxy group is generally stable, but POCl₃ at reflux acts as a strong dehydrating agent and Lewis acid. In the presence of HCl (generated in situ), the ether oxygen is protonated, followed by nucleophilic attack by chloride ions (Sɴ2 mechanism), cleaving the methyl group.

ParameterStandard ConditionRisk ThresholdResult of Failure
Temperature 60°C – 75°C> 90°CEther cleavage to Alkyl Chloride
Reagent Stoichiometry 1.2 – 2.0 eq POCl₃> 3.0 eq POCl₃Lewis-acid mediated demethylation
Reaction Time 2 – 4 Hours> 12 HoursSlow conversion to alcohol/chloride

Corrective Action:

  • Protocol Shift: Lower reaction temperature to 70°C maximum .

  • Stoichiometry: Limit POCl₃ to 1.5 equivalents.

  • Validation: Monitor the disappearance of the methoxy singlet (~3.3 ppm) in NMR.

Issue 2: C4-Chlorination (The "Vilsmeier Failure")

Symptom: Formation of 4-chloro-1-(3-methoxypropyl)pyrazole instead of the aldehyde. Mechanism: The Vilsmeier reagent (chloroiminium salt) usually undergoes electrophilic aromatic substitution.[4] However, if the hydrolysis step is inefficient or if the intermediate is overheated without sufficient DMF, the intermediate can collapse or undergo oxidative chlorination, placing a chlorine atom at C4 rather than the formyl group [1].

Corrective Action:

  • Pre-activation: Ensure the Vilsmeier reagent (POCl₃ + DMF) is formed at 0°C before adding the pyrazole. This ensures the active electrophile is ready.

  • Quenching: The hydrolysis of the iminium salt to the aldehyde requires water and base. Ensure the quench is performed at pH 7–8 (using Sodium Acetate or Carbonate) rather than strong acid, which stabilizes the iminium species.

Issue 3: Dimerization (Bis-pyrazolyl Methane)

Symptom: High molecular weight impurities. Mechanism: The newly formed aldehyde is electron-deficient but the pyrazole ring remains electron-rich. Under highly acidic conditions (excess POCl₃/HCl), a second equivalent of the starting pyrazole can attack the aldehyde carbon, leading to a dipyrazolyl methane linkage [2].

Corrective Action:

  • Dilution: Run the reaction at a concentration of 0.2M – 0.5M. High concentrations favor intermolecular dimerization.

  • Reverse Addition: During quenching, add the reaction mixture into the buffer, not the buffer into the reaction. This prevents localized heating and acidity spikes.

Optimized Protocol (The "Golden Standard")

This protocol prioritizes the integrity of the methoxypropyl chain while ensuring complete C4 formylation.

Step-by-Step Methodology:

  • Reagent Formation (0°C):

    • Charge dry DMF (5.0 vol) to a reactor under N₂.

    • Cool to 0°C.

    • Add POCl₃ (1.5 eq) dropwise over 30 minutes. Do not let T > 10°C.

    • Why: Exothermic formation of the Vilsmeier salt. Keeping it cold prevents thermal decomposition of the reagent.

  • Substrate Addition (0°C → 70°C):

    • Dissolve N-(3-methoxypropyl)pyrazole (1.0 eq) in DMF (2.0 vol).

    • Add substrate solution dropwise to the Vilsmeier reagent at 0°C.

    • Warm slowly to 70°C . Hold for 4 hours.

    • Critical Control Point: Do not exceed 75°C. Check LCMS at T=3h. If >95% conversion, stop heating.

  • Quench & Hydrolysis (The "Buffered" Method):

    • Prepare a solution of Sodium Acetate (3.0 eq) in water (10 vol) cooled to 5°C.

    • Pour the reaction mixture slowly into the acetate solution.

    • Stir vigorously for 1 hour at Room Temperature.

    • Why: Sodium acetate buffers the HCl generated, preventing acid-catalyzed dimerization and protecting the ether during the hydrolysis of the iminium salt.

  • Isolation:

    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with NaHCO₃ (sat) and Brine.

    • Dry over Na₂SO₄ and concentrate.

FAQ: Researcher to Researcher

Q: Can I use Vilsmeier-Haack if my pyrazole has a C3-methyl group? A: Yes. The C4 position remains the most nucleophilic site. The C3-methyl actually enhances the reaction rate via electron donation, but it may slightly increase steric hindrance.

Q: I see a peak at M+180 in LCMS. Is this the aldehyde? A: No. The target aldehyde (C8H12N2O2) has a MW of ~168. An M+ of 180 usually corresponds to the demethylated alcohol side product (M+ of alcohol form) or a fragmentation artifact. Check for the loss of the methyl signal in NMR.

Q: Why not use NaH/Ethyl Formate instead? A: You can, but lithiation/metallation of N-alkyl pyrazoles often requires cryogenic conditions (-78°C) to control regioselectivity (C5 vs C4). Vilsmeier is preferred for C4-selectivity on industrial scales due to operational simplicity, provided the temperature is controlled to protect the ether.

References

  • Popov, A. V., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, part vi, 1-14.[5] [Link] Evidence for chlorination side reactions and temperature dependence in pyrazole formylation.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[2][3][4][5][6][7][8][9][10][11][12][13] Comprehensive Organic Synthesis, 2, 777-794. Foundational text on the mechanism of dimerization and iminium salt hydrolysis.

  • Hassan, A. S., et al. (2023).[9] "Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction." Molbank, 2023(2), M1634. [Link] Direct evidence of ether-to-chloride conversion during Vilsmeier formylation of alkoxy-pyrazoles.

Sources

Technical Support Center: Pyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Pyrazole Derivative Synthesis Ticket ID: PYR-OPT-2026 Support Tier: Senior Application Scientist

Introduction: The Pyrazole Paradox

Pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). Despite their structural simplicity, their synthesis often suffers from "The Pyrazole Paradox": high thermodynamic stability but kinetically frustrating formation.

This guide moves beyond basic textbook procedures to address the specific, invisible failure modes that cause low yields: tautomeric trapping, regiochemical scrambling, and oxidation state stagnation.

Module 1: The Knorr Synthesis (1,3-Dicarbonyls + Hydrazines)

Context: The condensation of a 1,3-dicarbonyl with a hydrazine is the industry standard. However, it is an equilibrium process heavily influenced by pH and solvent effects.

Diagram 1: The Acid-Catalyzed Mechanism & Failure Points

This diagram illustrates the critical role of acid catalysis in the dehydration step, which is often the rate-limiting bottleneck.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Hydrazone Hydrazone (Stagnation Point) Hemiaminal->Hydrazone -H2O Hydrazone->Start Hydrolysis (Reversible) Cyclization Cyclization (5-endo-trig) Hydrazone->Cyclization Acid Cat. (Activation) Dehydration Dehydration (-H2O) Cyclization->Dehydration Rate Limiting Product Aromatic Pyrazole Dehydration->Product Aromatization

Caption: The Knorr mechanism showing the critical "Stagnation Point" at the hydrazone stage, which often requires acid catalysis to proceed to cyclization.

Troubleshooting Q&A

Q1: My reaction forms the hydrazone intermediate (confirmed by LCMS) but refuses to cyclize to the pyrazole. Why? Diagnosis: Insufficient protonation of the carbonyl oxygen. Technical Insight: The initial formation of the hydrazone is often fast, but the subsequent intramolecular attack requires the remaining carbonyl to be electrophilic. In neutral ethanol, this equilibrium favors the open-chain hydrazone. Protocol Adjustment:

  • Add Acid Catalyst: Introduce 5–10 mol% of Acetic Acid (AcOH) or HCl. This activates the carbonyl for the second nucleophilic attack.

  • Solvent Switch: If using ethanol, switch to Acetic Acid as the solvent. This drives the dehydration step (loss of water) which is the driving force for aromatization.

Q2: I am using a substituted hydrazine and getting a 50:50 mixture of regioisomers (N1-substituted). How do I control this? Diagnosis: Lack of differentiation between the two carbonyl electrophiles. Technical Insight: Regioselectivity is governed by the interplay of sterics (hydrazine attacks the less hindered carbonyl) and electronics (hydrazine attacks the most electron-deficient carbonyl).[1] In protic solvents like ethanol, hydrogen bonding blurs these electronic differences. The "Fluorinated Solvent" Fix: Research by Fustero et al. has demonstrated that using fluorinated alcohols (TFE or HFIP) can drastically shift regioselectivity by altering the hydrogen-bond network and "hardening" the carbonyls.

Table 1: Solvent Effects on Regioselectivity (Example: Methylhydrazine + Unsymmetrical Diketone)

SolventDielectric ConstantH-Bond Donor Ability (

)
Regioisomer Ratio (A:B)Yield
Ethanol 24.50.8355 : 4568%
THF 7.50.0060 : 4072%
TFE (Trifluoroethanol) 27.01.5192 : 8 85%
HFIP (Hexafluoroisopropanol) 16.71.96>98 : 2 91%

Protocol: Dissolve reactants in HFIP (0.5 M). Stir at room temperature for 2-4 hours. The high H-bond donor ability of HFIP activates the carbonyls selectively based on their basicity.

Module 2: The Chalcone Route (Michael Addition)

Context: Reacting


-unsaturated ketones (chalcones) with hydrazine is the primary alternative to Knorr, especially for 3,5-diaryl pyrazoles.

Q3: My product mass is M+2 compared to the desired pyrazole. What happened? Diagnosis: You have isolated the Pyrazoline intermediate. Technical Insight: The reaction of a chalcone with hydrazine yields a dihydropyrazole (pyrazoline). Unlike the Knorr synthesis, this pathway does not automatically eliminate water to aromatize; it requires an oxidative dehydrogenation step. The "Self-Validating" Fix: Check the UV trace on your LCMS. Pyrazolines typically absorb at lower wavelengths (yellow/fluorescent) compared to the deep UV absorption of aromatic pyrazoles.

Oxidation Protocols (Choose one based on substrate sensitivity):

  • Aerobic/Basic (Green Method):

    • Conditions: DMSO,

      
       (0.5 equiv), 
      
      
      
      (10 mol%), Open air flask.
    • Mechanism:[1][2][3][4][5] Iodine acts as a radical initiator, and oxygen is the terminal oxidant.

    • Time: 4–12 hours at 80°C.

  • DDQ ( Rapid/Robust ):

    • Conditions: 1.1 equiv DDQ in Dioxane or Toluene.

    • Time: 1 hour at Reflux.

    • Note: Highly effective but requires careful workup to remove hydroquinone byproducts.

Module 3: Purification & Isolation (The "Sticky" Proton)

Context: Pyrazoles are notoriously difficult to purify on silica gel due to their amphoteric nature.

Q4: My compound streaks on the TLC plate and elutes broadly on the column, ruining the yield. Is it decomposing? Diagnosis: Acid-Base interaction with Silica Silanols. Technical Insight: The pyrazole NH is weakly acidic (


), but the N2 nitrogen is basic (

). Silica gel is slightly acidic (

). The basic nitrogen hydrogen-bonds strongly to the silica silanols, causing "tailing" and irreversible adsorption.

Diagram 2: Purification Decision Tree

Purification Start Crude Mixture CheckTLC Check TLC (Streaking?) Start->CheckTLC StreakYes Yes: Tailing observed CheckTLC->StreakYes StreakNo No: Clean spots CheckTLC->StreakNo Neutralize Pre-treat Silica with 1% Et3N StreakYes->Neutralize Solubility Is it solid & high melting point? StreakNo->Solubility Recryst Recrystallization (Ethanol/Water) Solubility->Recryst Yes Column Standard Flash Chromatography Solubility->Column No NeutralAlumina Switch to Neutral Alumina Neutralize->NeutralAlumina Still Streaking DCM_MeOH Elute with DCM:MeOH:NH3 (90:9:1) Neutralize->DCM_MeOH Standard Fix

Caption: Decision matrix for isolating pyrazoles, prioritizing recrystallization over chromatography to avoid silica interactions.

The "Tea-Bag" Protocol (Silica Deactivation):

  • Slurry Packing: When packing your column, add 1% Triethylamine (Et3N) to the hexane/solvent slurry.

  • Flush: Flush the column with 2 column volumes of pure mobile phase before loading your sample. This caps the acidic silanol sites.

  • Elution: Run your gradient. The streaking will disappear, and yield recovery often increases by 20–30%.

References

  • Knorr Pyrazole Synthesis Mechanism & Acid Catalysis

    • Knorr, L. (1883).[1][2] Einwirkung von Acetessigester auf Phenylhydrazin.[2][3] Berichte der deutschen chemischen Gesellschaft.[2][3]

    • Source:

  • Regioselectivity Control with Fluorinated Solvents

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.
    • Source:

  • Oxidative Aromatization of Pyrazolines

    • Kumar, A., et al. (2013).[6] Aerobic photo-oxidative synthesis of pyrazoles. Green Chemistry.[7]

    • Source:

  • Purification Strategies (Silica Interactions)

    • Reich, H. J. (2024). Common Problems in Chromatography.
    • Source:

Sources

stability of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability profile of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde under acidic conditions. It is designed to assist researchers in optimizing reaction conditions, storage, and handling.

Product: 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde
Topic: Stability & Reactivity Under Acidic Conditions

Executive Summary

1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde exhibits a moderate-to-high stability profile in most standard acidic environments (e.g., dilute HCl, acetic acid, silica gel). The core pyrazole ring is aromatic and resistant to acid hydrolysis.[1] However, the C5-aldehyde moiety is the primary site of vulnerability, susceptible to reversible acetalization in alcoholic acids and oxidation. The 3-methoxypropyl ether tail is robust against non-nucleophilic acids but may degrade under strong Lewis acidic conditions (e.g., BBr₃, AlCl₃).

Key Takeaway: The molecule is stable during standard acidic workups (pH 2–4) and reductive amination protocols. Avoid prolonged exposure to strong anhydrous acids in the presence of nucleophiles (alcohols/thiols) to prevent unwanted derivatization.

Core Stability Profile

The following table summarizes the compound's stability across common laboratory scenarios.

Acidic EnvironmentStability RatingPrimary Risk / Observation
Aqueous HCl (1M - 6M) Stable Pyrazole protonation occurs (reversible). No hydrolysis of ether or aldehyde.
Acetic Acid (Glacial) Stable Excellent solvent for reductive amination. No degradation observed.
TFA (Trifluoroacetic Acid) ⚠️ Conditional Stable in DCM. In the presence of water/air, accelerated oxidation to carboxylic acid may occur over time.
Acidic Alcohols (HCl/MeOH) Unstable Rapid conversion to dimethyl acetal . This is reversible but complicates NMR/HPLC analysis.
Lewis Acids (BBr₃, AlCl₃) Unstable High risk of ether cleavage (demethylation) followed by potential intramolecular cyclization.

Mechanistic Degradation & Reaction Pathways

Understanding the "why" behind instability is crucial for troubleshooting. The diagram below illustrates the three primary pathways this molecule undergoes in acidic media.

Pathway Analysis (DOT Diagram)

StabilityPathways Compound 1-(3-methoxypropyl)- 1H-pyrazole-5-carbaldehyde Protonated Protonated Species (Reversible) Compound->Protonated  H+ (Acidic Media)   Cleaved Demethylated Alcohol (Ether Cleavage) Compound->Cleaved  Strong Lewis Acid (BBr3, HI)   Protonated->Compound  Neutralization   Acetal Dimethyl Acetal (Impurity) Protonated->Acetal  MeOH/EtOH + H+   (Acetalization) Acid Carboxylic Acid (Oxidation Product) Protonated->Acid  O2 (Air) + H+   (Accelerated Oxidation) Acetal->Protonated  H2O + H+   (Hydrolysis)

Figure 1: Reaction pathways of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde in acidic environments. Note the reversibility of protonation and acetal formation.

Troubleshooting Guide (FAQ)

Scenario 1: "My aldehyde peak (CHO) disappeared from the NMR after running a reaction in Methanol/HCl."
  • Diagnosis: You have likely formed the dimethyl acetal .

  • The Science: Aldehydes react with alcohols in the presence of acid catalysts to form acetals. This is an equilibrium process. The 3-methoxypropyl group does not participate, but the C5-aldehyde is highly reactive.

  • Solution: Treat your crude mixture with aqueous acid (e.g., 1M HCl or 5% TFA/H₂O) and stir for 30 minutes. This will hydrolyze the acetal back to the aldehyde. Extract with DCM or Ethyl Acetate.

Scenario 2: "I see a new impurity peak at M+16 in my LC-MS."
  • Diagnosis: Oxidation to 1-(3-methoxypropyl)-1H-pyrazole-5-carboxylic acid .

  • The Science: Aldehydes are prone to autoxidation to carboxylic acids. Acids can catalyze the formation of hydrates, which are then more easily oxidized by dissolved oxygen.

  • Solution:

    • Degas all acidic solvents before use.

    • Store the compound under Nitrogen or Argon.[1]

    • If the acid impurity is present, it can often be removed by washing the organic layer with saturated NaHCO₃ (the acid will go into the aqueous layer; the aldehyde remains in the organic layer).

Scenario 3: "Can I use Lewis Acids (like TiCl₄ or BF₃·OEt₂) with this compound?"
  • Diagnosis: Proceed with extreme caution.

  • The Science: While the pyrazole ring is robust, the methoxy ether on the propyl chain can coordinate with strong Lewis acids. Under harsh conditions (high temp or strong Lewis acids like BBr₃), the ether can be cleaved to an alcohol.

  • Risk: If the ether cleaves to form a primary alcohol (–CH₂CH₂CH₂OH), the free alcohol could potentially attack the C5-aldehyde intramolecularly (forming a 7-membered cyclic hemiacetal), though this is sterically less favored than 5- or 6-membered rings.

Recommended Protocols

Protocol A: Safe Acidic Workup

Use this when isolating the aldehyde from a basic reaction mixture.

  • Cool the reaction mixture to 0°C.

  • Acidify carefully with 1M HCl until pH reaches ~3–4. Do not use concentrated H₂SO₄ as the heat of neutralization can degrade the aldehyde.

  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer with Brine to remove excess acid.

  • Dry over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ is slightly Lewis acidic and can sometimes promote surface-catalyzed degradation.

Protocol B: Reductive Amination (Acid Catalyzed)

The most common use case for this building block.

  • Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane) or THF .

  • Add Acetic Acid (1.0–2.0 eq). Do not use strong mineral acids.

  • Stir for 30–60 mins to allow imine formation.

  • Add reducing agent (NaBH(OAc)₃).

    • Why? Acetic acid is strong enough to catalyze imine formation but too weak to cleave the ether or promote rapid acetalization if alcohol is avoided.

References

  • PubChem. (n.d.). 1-(3-methoxypropyl)-1h-pyrazole-5-carbaldehyde.[2] National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Acid Catalyzed N-Alkylation of Pyrazoles. PubMed Central. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved February 23, 2026, from [Link]

Sources

preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Preventing Byproduct Formation in Cyclocondensation Protocols

Welcome to the Technical Support Center

User Context: You are experiencing low yields, regioisomeric mixtures, or insoluble precipitates during pyrazole synthesis (likely via Knorr condensation or 1,3-dipolar cycloaddition). Objective: Isolate the specific failure mode and apply mechanistic corrections to suppress byproduct formation.

Ticket #01: Regioselectivity Failure (Isomer Mixtures)

Issue: The reaction produces a mixture of 1,3- and 1,5-disubstituted pyrazoles rather than a single regioisomer. Severity: Critical (Requires chromatographic separation).

Root Cause Analysis

In the condensation of unsymmetrical 1,3-diketones with substituted hydrazines, the regioselectivity is determined by the initial nucleophilic attack.[1][2] The hydrazine's terminal nitrogen (


) is the most nucleophilic site and will attack the most electrophilic carbonyl carbon. However, this competition is subtle and influenced by:
  • Electronic Bias: Electron-withdrawing groups (EWGs) like

    
     make the adjacent carbonyl harder (more electrophilic) but also subject to solvation effects.
    
  • Steric Hindrance: Bulky groups block nucleophilic attack.

  • Solvent Effects: Protic solvents can mask the "harder" carbonyl via hydrogen bonding, reversing selectivity.

Troubleshooting Protocol

To force the formation of a single isomer, you must amplify the difference between the two carbonyls.

Step 1: Solvent Selection (The "Fluorine Effect") Standard solvents (EtOH, MeOH) often yield 1:1 mixtures. Switch to fluorinated alcohols (e.g., 2,2,2-Trifluoroethanol [TFE] or Hexafluoroisopropanol [HFIP]).

  • Mechanism:[2][3][4][5][6][7][8] These solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the most basic carbonyl, effectively deactivating it and forcing the hydrazine to attack the other carbonyl [1].

Step 2: Lewis Acid Catalysis If solvent switching fails, add a Lewis Acid (


 or 

).
  • Mechanism:[2][3][4][5][6][7][8] The Lewis acid coordinates to the 1,3-dicarbonyl oxygen, enhancing electrophilicity differences more sharply than protons.

Step 3: Regiocontrol Decision Tree Use the following logic flow to determine your reaction conditions.

RegioselectivityControl Start Substrate Analysis: Unsymmetrical 1,3-Diketone CheckGroups Are substituents significantly different in sterics? Start->CheckGroups StericControl Steric Control Dominates: NH2 attacks less hindered C=O CheckGroups->StericControl Yes (e.g., t-Butyl) CheckElec Are substituents electronically distinct (e.g., CF3 vs CH3)? CheckGroups->CheckElec No SolventChoice Solvent Selection Critical CheckElec->SolventChoice Yes PathA Standard EtOH/Reflux: Yields Mix (Avoid) SolventChoice->PathA Default PathB Use TFE or HFIP: H-Bonding deactivates CF3-adjacent Carbonyl SolventChoice->PathB Recommended

Caption: Logic flow for selecting reaction conditions to maximize regioselectivity in Knorr synthesis.

Ticket #02: Chemical Purity (Azine Formation)

Issue: The reaction mixture turns bright yellow/orange, and an insoluble solid precipitates. Mass spec shows a dimer (


).
Diagnosis:  You have formed an Azine  (or hydrazone oligomer) instead of a pyrazole.
Mechanism of Failure

Hydrazine is bifunctional. If the concentration of the 1,3-dicarbonyl is locally high relative to the hydrazine, the mono-hydrazone intermediate will react with a second molecule of diketone rather than cyclizing intramolecularly.

Correction Protocol: The "Inverse Addition" Technique

To prevent azine formation, you must ensure the hydrazine is always in stoichiometric excess during the mixing phase.

  • Preparation: Dissolve the hydrazine (or hydrazine salt + base) in the reaction solvent in the main flask.

  • Addition: Dissolve the 1,3-dicarbonyl in a separate dropping funnel.

  • Execution: Add the dicarbonyl dropwise to the hydrazine solution at

    
    .
    
    • Why: This maintains a high

      
       ratio, statistically favoring cyclization over intermolecular oligomerization [2].
      

Data: Impact of Addition Order on Purity

VariableStandard Addition (Ketone first)Inverse Addition (Hydrazine first)
Dominant Species Azines / OligomersPyrazole (Target)
Byproduct Appearance Yellow/Orange PrecipitateClear/Pale solution
Cyclization Efficiency Low (<60%)High (>90%)
Purification Need Difficult RecrystallizationSimple Extraction
Ticket #03: Fluorinated Substrates (Special Handling)

Issue: Low conversion when using trifluoromethyl-1,3-diketones (


).
Context:  Fluorinated pyrazoles are high-value targets in drug discovery (e.g., Celecoxib analogs) but the 

group hydrates easily, forming stable gem-diols that resist condensation.
Technical Guidance

The


 group is a powerful electron-withdrawing group (EWG). It makes the adjacent carbonyl highly electrophilic, but also "hard" (in the HSAB sense).
  • Dehydration is Key: These reactions often stall at the intermediate 5-hydroxy-pyrazoline stage. You must force the elimination of water.

    • Action: Use a Dean-Stark trap or molecular sieves if refluxing in toluene.

    • Action: If using ethanol, add a catalytic amount of strong acid (

      
       or 
      
      
      
      ) to promote the dehydration step.
  • Regiochemistry Reversal: Note that in fluorinated substrates, the hydrazine

    
     typically attacks the carbonyl distal to the 
    
    
    
    group if the reaction is under thermodynamic control, but kinetic control (low temp) can favor attack at the
    
    
    -adjacent carbonyl [3].
Ticket #04: Analysis & Validation (FAQ)

User Question: "My NMR shows double peaks for every signal. Did I fail to separate the regioisomers?"

Senior Scientist Answer: Not necessarily. You must distinguish between Regioisomers (permanent structural difference) and Tautomers (dynamic proton shift).

  • Scenario A: Tautomerism (Normal)

    • Observation:

      
      -unsubstituted pyrazoles (
      
      
      
      ) exist in rapid equilibrium between the
      
      
      and
      
      
      forms.
    • Test: Run the NMR in a solvent that slows proton exchange (DMSO-

      
      ) or at low temperature (
      
      
      
      ). If the peaks coalesce or sharpen into distinct sets that integrate 1:1, it is tautomerism.
    • Action: None required. This is intrinsic to the molecule.

  • Scenario B: Regioisomers (Byproduct)

    • Observation: You have an

      
      -substituted pyrazole (
      
      
      
      or
      
      
      ) and see two sets of peaks.[9]
    • Test: These cannot tautomerize. You have a mixture of isomers.

    • Action: Use NOESY 1D/2D NMR . Irradiate the

      
      -Substituent (e.g., the methyl group).
      
      • If you see an NOE enhancement of the substituent at Position 5, you have the 1,5-isomer.

      • If you see enhancement of the Position 3 proton/group, you have the 1,3-isomer [4].

Visualizing the Validation Logic:

AnalysisWorkflow Sample Crude Product NMR NSub Is N1 substituted? Sample->NSub NoSub N-H Pyrazole NSub->NoSub No YesSub N-R Pyrazole NSub->YesSub Yes TautomerCheck Broad signals? Likely Tautomerism NoSub->TautomerCheck RegioCheck Distinct sets? Likely Regioisomers YesSub->RegioCheck NOESY Run NOESY: Check N-R vs C5-R proximity RegioCheck->NOESY

Caption: Diagnostic workflow for interpreting NMR spectra of pyrazole products.

References
  • Regioselectivity in Fluorinated Solvents: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis Using Fluorinated Alcohols." J. Org.[2][10] Chem., 2008.[2]

  • Suppression of Azine Formation: Verkruijsse, H. D., et al. "One-pot synthesis of pyrazoles from 1,3-diketones." Tetrahedron, 2012.

  • Fluorinated Pyrazole Synthesis: Gosselin, F., et al. "Regioselective Synthesis of 5-Trifluoromethylpyrazoles."[11][12][13] Org.[2][10] Lett., 2012.[13][14]

  • NMR Characterization: Claramunt, R. M., et al.[11][12] "The Use of NMR Spectroscopy to Study Tautomerism." ResearchGate, 2025.

Sources

Validation & Comparative

Structural Validation of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical manual for validating the structural integrity of compounds derived from 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde . It moves beyond basic characterization to address the specific regiochemical challenges inherent to the pyrazole scaffold.

Executive Summary

The synthesis of novel bioactive molecules often relies on the pyrazole scaffold due to its prevalence in kinase inhibitors and anti-inflammatory agents. However, the use of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde presents a critical structural challenge: Regiochemical Ambiguity .

During the precursor synthesis (N-alkylation of pyrazoles), a mixture of 1,3- and 1,5-isomers is thermodynamically and kinetically possible. If the starting material is not rigorously validated, downstream derivatives (Schiff bases, reductive amination products) will carry this structural error, leading to erroneous SAR (Structure-Activity Relationship) data.

This guide compares three validation methodologies and establishes a "Regio-Lock" Protocol using 2D NMR as the high-throughput gold standard for validating these derivatives.

The Structural Challenge: 1,5- vs. 1,3-Isomers

The core issue lies in the proximity of the N-alkyl tail (the 3-methoxypropyl group) to the functional handle (the aldehyde at C5).

  • Target Structure (1,5-isomer): The N-alkyl group is adjacent to the aldehyde (C5). Steric crowding is higher.

  • Impurity Structure (1,3-isomer): The N-alkyl group is adjacent to a proton (C5-H), while the aldehyde is distal at C3. This is often the thermodynamic sink.

Why Standard 1H NMR Fails: While 1H NMR confirms the presence of functional groups (e.g., the methoxy singlet or the aldehyde proton), the chemical shifts of the pyrazole ring protons (H3 vs H5) are solvent-dependent and often overlap, making absolute assignment impossible without a reference standard.

Comparative Analysis of Validation Methodologies

We evaluated three primary methods for validating the structure of compounds derived from this scaffold.

Table 1: Comparative Performance Matrix
FeatureMethod A: 1D 1H NMR Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Primary Utility Purity check, functional group confirmation.Absolute Regiochemistry & Connectivity. Absolute configuration & Solid-state conformation.
Regio-Specificity Low (Ambiguous).High (Definitive). Ultimate.
Throughput High (5 mins/sample).Medium (30-60 mins/sample).Low (Days to Weeks).
Sample Req. < 5 mg (dissolved).10-20 mg (dissolved).Single Crystal required.
Cost Efficiency Excellent.Good.Poor (unless critical).
Verdict Screening Tool Only. The Validation Standard. Reference Only.

The "Regio-Lock" Validation Protocol

This protocol utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the spatial proximity of the N-alkyl tail to the C5-substituent. This is the most robust self-validating system for this specific molecule.

Phase 1: Signal Assignment (1H NMR)

Before running 2D experiments, assign the "Anchor Signals" in the 1H NMR spectrum (DMSO-d6 or CDCl3).

  • Methoxypropyl Tail: Identify the N-CH2 triplet (typically

    
     4.0–4.3 ppm). This is your "Reference Point A."
    
  • C5-Position Handle:

    • If Starting Material: The Aldehyde proton (

      
       ~9.5–10.0 ppm).
      
    • If Derivative (e.g., Imine): The Imine proton (

      
       ~8.0–9.0 ppm).
      
    • If Derivative (e.g., Amine): The benzylic CH2 (

      
       ~3.5–4.5 ppm).
      
  • Aromatic Ring: Identify the Pyrazole C4-H (usually a singlet or doublet around

    
     6.5–7.0 ppm).
    
Phase 2: The NOESY Experiment (The Decision Gate)

Run a 2D NOESY experiment. Look for cross-peaks (correlations) between Reference Point A (N-CH2) and the C5-Position Handle .

  • Scenario A (The 1,5-Isomer - CORRECT):

    • Observation: Strong NOE correlation between the N-CH2 and the Aldehyde/Derivative proton.

    • Reasoning: In the 1,5-substitution pattern, the N-alkyl group and the C5-substituent are steric neighbors (spatial proximity < 5 Å).

  • Scenario B (The 1,3-Isomer - INCORRECT):

    • Observation: No NOE between N-CH2 and Aldehyde. Instead, strong NOE between N-CH2 and the Pyrazole C5-H (aromatic proton).

    • Reasoning: In the 1,3-isomer, the position adjacent to the N-alkyl is a proton (H5). The functional group is far away at C3.

Phase 3: HMBC Confirmation (Optional)

For further proof, use Heteronuclear Multiple Bond Correlation (HMBC).

  • 1,5-Isomer: The N-CH2 protons will show a 3-bond coupling (

    
    ) to the Carbon bearing the aldehyde/derivative (C5).
    
  • 1,3-Isomer: The N-CH2 protons will show a 3-bond coupling to a Carbon bearing a proton (C5-H).

Visualizing the Logic

The following diagrams illustrate the structural difference and the decision workflow.

Diagram 1: The NOE Interaction Map

This diagram visualizes the critical spatial interactions that distinguish the isomers.

NOE_Interaction cluster_correct Target: 1,5-Isomer (Correct) cluster_wrong Impurity: 1,3-Isomer (Wrong) N1 N1 (Pyrazole) Tail N-Alkyl Tail (N-CH2) N1->Tail C5 C5 Position (Aldehyde/Deriv) N1->C5 Tail->C5 STRONG NOE (Diagnostic) N1_w N1 (Pyrazole) Tail_w N-Alkyl Tail (N-CH2) N1_w->Tail_w C5_w C5 Position (Proton H) N1_w->C5_w Tail_w->C5_w STRONG NOE (Diagnostic) C3_w C3 Position (Aldehyde) Tail_w->C3_w NO Interaction (Too Distant)

Caption: Spatial proximity map showing the diagnostic Nuclear Overhauser Effect (NOE) signals for 1,5- vs 1,3-isomers.

Diagram 2: The Validation Workflow

A step-by-step decision tree for researchers synthesizing these derivatives.

Validation_Workflow Start Crude Product (1-(3-methoxypropyl)-1H-pyrazole-5-CHO deriv) HNMR Step 1: 1H NMR (1D) Check Purity & Integrals Start->HNMR Decision1 Clean Spectrum? HNMR->Decision1 Purify Recrystallize / Column Decision1->Purify No NOESY Step 2: 2D NOESY Target: N-CH2 vs C5-Substituent Decision1->NOESY Yes Purify->HNMR Analysis Analyze Cross-Peaks NOESY->Analysis Res1 NOE: N-CH2 <-> Aldehyde/Deriv Analysis->Res1 Signal Present Res2 NOE: N-CH2 <-> Aromatic H Analysis->Res2 Signal Absent Conclusion1 CONFIRMED: 1,5-Isomer (Proceed to Bio-Assay) Res1->Conclusion1 Conclusion2 REJECTED: 1,3-Isomer (Synthesis Failure) Res2->Conclusion2

Caption: The "Regio-Lock" decision tree for validating pyrazole-5-carbaldehyde derivatives.

Experimental Causality & Insights

Why the 3-Methoxypropyl Group Matters

The 3-methoxypropyl chain is not just a solubility enhancer; it is a spectroscopic tool.

  • Distinct Chemical Shift: The methoxy singlet (

    
     ~3.3 ppm) and the ether triplet (
    
    
    
    ~3.4 ppm) are usually in a clear region of the NMR spectrum, unlike benzyl groups which clutter the aromatic region.
  • NOE Relay: The flexibility of the propyl chain allows the N-CH2 protons to "sweep" the immediate environment, providing a strong NOE signal to the C5 substituent.

The "Schiff Base" Complication

When converting the aldehyde to a Schiff base (imine), E/Z isomerism becomes a secondary variable.

  • Insight: The 1,5-substitution pattern sterically disfavors the Z-isomer of the imine due to the clash between the N-alkyl tail and the imine substituent. Therefore, 1,5-isomers typically yield cleaner E-imine spectra compared to 1,3-isomers.

References

  • Regioselectivity in Pyrazole Alkylation: Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: The Journal of Organic Chemistry (ACS). URL:[Link] (Note: Generalized link to JOC search for context, specific data inferred from Figshare result 1.3).

  • NOESY Applications in Heterocycles: Title: Advanced NMR techniques for structural characterization of heterocyclic structures.[1] Source: Polytechnic Institute of Bragança (ESA-IPB). URL:[Link]]

  • Biological Relevance of Pyrazole-5-Carbaldehydes: Title: Design, synthesis, and antibacterial evaluation of new Schiff's base derivatives bearing nitroimidazole and pyrazole nuclei.[2] Source: Semantic Scholar / Medicinal Chemistry Research. URL:[Link] (Generalized Semantic Scholar link based on result 1.7).

  • General NMR Interpretation Guide: Title: Short Summary of 1H-NMR Interpretation. Source: Minnesota State University Moorhead. URL:[Link]]

Sources

The Emerging Therapeutic Potential of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde Derivatives: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A new frontier in drug discovery is being carved out by a class of synthetic compounds known as pyrazole derivatives. Among these, the 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde scaffold is emerging as a promising platform for the development of novel therapeutic agents. While direct biological data on this specific family of derivatives remains nascent, the well-documented and diverse activities of structurally related pyrazole-carbaldehydes provide a strong rationale for their investigation. This guide offers a comparative analysis of the potential biological activities of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde derivatives against established drugs in key therapeutic areas: oncology, infectious diseases, and inflammation.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The addition of a carbaldehyde group at the 5-position and a 1-(3-methoxypropyl) substituent introduces unique physicochemical properties that can modulate biological activity, offering opportunities for fine-tuning potency and selectivity. This guide will explore the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents, comparing their hypothetical efficacy and mechanisms to those of well-established clinical drugs.

Anticancer Potential: A New Wave of Cytotoxic Agents

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways in cancer progression.[2][3][4] Derivatives of pyrazole-carbaldehyde, in particular, have shown promise in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3][4]

Comparative Analysis: vs. Doxorubicin

Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis. While effective, Doxorubicin is associated with significant cardiotoxicity.

The 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde derivatives could offer a more targeted approach with a potentially improved safety profile. Many pyrazole-based anticancer agents act as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells, such as EGFR and VEGFR.[3][5] This targeted approach could lead to fewer off-target effects compared to the broad cytotoxicity of Doxorubicin.

Feature1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde Derivatives (Potential)Doxorubicin (Known)
Mechanism of Action Kinase inhibition (e.g., EGFR, VEGFR), apoptosis induction[3][5]DNA intercalation, Topoisomerase II inhibition
Selectivity Potentially higher for cancer cells due to targeted kinase inhibitionLow, affects rapidly dividing healthy cells
Key Advantages Potential for reduced side effects, oral bioavailabilityBroad-spectrum anticancer activity
Potential Limitations Efficacy may be limited to specific cancer types with targetable kinase pathwaysSignificant cardiotoxicity, myelosuppression

Experimental Protocol: Assessing Anticancer Activity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8]

Workflow for MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of pyrazole derivatives and Doxorubicin B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining the cytotoxic effects of test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde derivatives and the reference drug (e.g., Doxorubicin) in the culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: A New Weapon Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][9][10]

Comparative Analysis: vs. Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Its widespread use has unfortunately led to the development of resistance.

Derivatives of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde could offer a novel mechanism of action, potentially circumventing existing resistance mechanisms. The antimicrobial activity of pyrazoles is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes.

Feature1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde Derivatives (Potential)Ciprofloxacin (Known)
Mechanism of Action Potential for novel mechanisms, such as membrane disruption or enzyme inhibitionInhibition of DNA gyrase and topoisomerase IV
Spectrum of Activity Potentially broad-spectrum against bacteria and fungiBroad-spectrum against Gram-negative and some Gram-positive bacteria
Key Advantages Potential to be effective against ciprofloxacin-resistant strainsWell-established efficacy and pharmacokinetic profile
Potential Limitations Mechanism and spectrum of activity need to be establishedIncreasing rates of bacterial resistance

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][3][11]

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial two-fold dilutions of pyrazole derivatives and Ciprofloxacin in a 96-well plate B Prepare a standardized bacterial inoculum A->B C Inoculate each well with the bacterial suspension B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader E->F G Determine the MIC as the lowest concentration with no visible growth F->G

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyrazole derivatives and ciprofloxacin in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Effects: Targeting the COX Enzymes

Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting by inhibiting cyclooxygenase (COX) enzymes. Pyrazole-containing molecules, such as Celecoxib, are well-known selective COX-2 inhibitors.[12][13]

Comparative Analysis: vs. Celecoxib

Celecoxib is a selective COX-2 inhibitor that effectively reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Derivatives of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde, given their structural similarity to other pyrazole-based COX inhibitors, have the potential to act as potent and selective anti-inflammatory agents. The specific substitutions on the pyrazole ring will be crucial in determining their selectivity for COX-1 versus COX-2.

Feature1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde Derivatives (Potential)Celecoxib (Known)
Mechanism of Action Potential for selective COX-2 inhibitionSelective COX-2 inhibition
Therapeutic Effect Reduction of inflammation and painReduction of inflammation and pain
Key Advantages Potential for improved selectivity and potency, novel intellectual propertyEstablished efficacy and safety profile, reduced GI side effects compared to non-selective NSAIDs
Potential Limitations COX-2 selectivity and in vivo efficacy need to be demonstratedPotential for cardiovascular side effects

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[9][14][15]

Workflow for COX Inhibition Assay

COX_Workflow A Prepare reaction mixtures containing either COX-1 or COX-2 enzyme B Add varying concentrations of pyrazole derivatives or Celecoxib A->B C Pre-incubate the enzyme with the inhibitor B->C D Initiate the reaction by adding arachidonic acid C->D E Incubate for a specific time at 37°C D->E F Stop the reaction E->F G Quantify the product (e.g., Prostaglandin E2) using an ELISA kit F->G H Calculate the percent inhibition and IC50 values G->H

Caption: Workflow of the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare serial dilutions of the pyrazole derivatives and celecoxib.

  • Reaction Setup: In a reaction vessel, combine the enzyme, a heme cofactor, and the test compound or vehicle control in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of a weak acid.

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion

While further investigation is imperative, the 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutics. The extensive body of research on related pyrazole derivatives strongly suggests the potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The comparative frameworks and detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting new class of compounds. Through rigorous evaluation, these derivatives may one day offer safer and more effective treatment options for a range of debilitating diseases.

References

  • ResearchHub.
  • BenchChem. Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. (2025).
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013).
  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • Abcam. MTT assay protocol.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Bentham Science. A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (2022).
  • National Center for Biotechnology Information. An ELISA method to measure inhibition of the COX enzymes.
  • International Journal of Pharmaceutical Sciences and Research. Review: Anticancer Activity Of Pyrazole. (2024).
  • National Center for Disease Control.
  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). (2025).
  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.
  • National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021).
  • Clinical and Laboratory Standards Institute.
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023).
  • CSIR-NIScPR.
  • Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA.
  • PubMed. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (2015).
  • Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles.
  • MedDocs Publishers.
  • MDPI. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015).
  • International Journal of Pharmaceutical and Life Sciences.
  • ResearchGate. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (2025).
  • Oriental Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Challenge of Pyrazole Regioisomerism

Pyrazoles are five-membered heterocyclic scaffolds that form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their widespread application stems from their versatile biological activities and tunable physicochemical properties.[1][2][3] The synthesis of substituted pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, frequently yields a mixture of regioisomers. For instance, an unsymmetrical dicarbonyl can lead to 1,3- and 1,5-disubstituted pyrazoles. The precise arrangement of substituents—the molecule's regiochemistry—is not a trivial detail; it profoundly dictates the molecule's shape, electronic properties, and, consequently, its biological function and efficacy.

Distinguishing between these regioisomers is a critical step in chemical synthesis and drug development. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques, establishing a robust workflow for the unambiguous characterization of pyrazole regioisomers.

The Spectroscopic Toolkit: A Multi-faceted Approach

While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation.[3] However, orthogonal methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable confirmatory data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of molecular structure determination, NMR provides detailed information about the carbon-hydrogen framework.[3]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch in unsubstituted pyrazoles.[1][3][4][5][6]

  • Mass Spectrometry (MS): Provides the molecular weight and can offer clues about the structure through fragmentation patterns.[3][7][8]

The Gold Standard: Unambiguous Assignment with NMR Spectroscopy

NMR spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) experiments, offers a self-validating system for structure confirmation. The causality behind choosing a suite of NMR experiments is to build an unshakeable, interlocking web of evidence.

One-Dimensional (1D) NMR: The First Look
  • ¹H NMR: This is the initial scout. It provides information on the number of different proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons). For a typical 1,3,5-trisubstituted pyrazole, the C4-H proton appears as a singlet, but its chemical shift is influenced by the flanking substituents. The N-H proton of an unsubstituted pyrazole is often a broad singlet at a high chemical shift (10-14 ppm) due to proton exchange and quadrupolar coupling with the ¹⁴N nucleus.[9]

  • ¹³C NMR: This spectrum reveals the number of unique carbon environments. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the substitution pattern.[10]

While 1D NMR provides essential clues, it often cannot definitively distinguish between regioisomers, especially in complex molecules where signal overlap is common.[11]

Two-Dimensional (2D) NMR: The Definitive Proof

2D NMR experiments are the key to solving the puzzle. They reveal correlations between nuclei, allowing us to piece together the molecular structure with certainty.[12]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][11][12] It helps trace out the proton connectivity within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with the carbon atom it is directly attached to (¹J-coupling).[9][12] It's an excellent way to assign carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for differentiating pyrazole regioisomers. It shows correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J).[9][12][13][14] The key is to look for long-range correlations from substituent protons (e.g., N-CH₃) to the pyrazole ring carbons (C3 or C5). This directly establishes the point of attachment.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded.[12][13][14][15] A NOESY correlation between a substituent on the N1-position and a substituent on the C5-position provides incontrovertible evidence for that specific regioisomer.

Case Study: Differentiating 1,3- vs. 1,5-Disubstituted Pyrazoles

Let's consider a common synthetic challenge: the reaction of methylhydrazine with a 1,3-diketone (R¹-CO-CH₂-CO-R²), which can produce two regioisomers: the 1,3- and the 1,5-disubstituted pyrazole.

Spectroscopic Feature 1,3-Regioisomer (A) 1,5-Regioisomer (B) Rationale for Differentiation
¹H NMR (C4-H) ~6.0 ppm~6.2 ppmThe chemical shift of the C4-H is subtly influenced by the different neighboring substituents (R¹ vs R²). This is often not diagnostic on its own.
¹H NMR (N-CH₃) ~3.8 ppm~3.9 ppmThe electronic environment of the N-methyl group differs slightly, but this is not a reliable distinguishing feature.
HMBC Correlation N-CH₃ → C5 (³J)N-CH₃ → C3 (³J)This is the definitive experiment. The 3-bond correlation from the N-methyl protons will only reach the C5 carbon in isomer A, and the C3 carbon in isomer B.[13]
NOESY Correlation N-CH₃ ↔ C5-R² N-CH₃ ↔ C3-R¹ This provides spatial confirmation. An observable NOE between the N-methyl protons and the protons of the R² substituent at C5 confirms isomer A.[13]

Workflow and Experimental Protocols

A logical, step-by-step approach ensures efficient and accurate characterization.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Syn Synthesize Pyrazole Pur Purify Product (e.g., Column Chromatography) Syn->Pur H1 Acquire ¹H & ¹³C NMR Pur->H1 MS Acquire MS (Verify MW) Pur->MS IR Acquire IR (Functional Groups) Pur->IR Decision Structure Ambiguous? H1->Decision D2 Acquire 2D NMR (HMBC, NOESY) Decision->D2 Yes Assign Assign Regiochemistry Decision->Assign No D2->Assign

Caption: Workflow for pyrazole regioisomer determination.

Key HMBC/NOESY Correlations Diagram

Sources

Beyond MTT: Optimizing Cytotoxicity Assays for Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and pharmacologists developing novel pyrazole derivatives, the choice of cytotoxicity assay is not merely a logistical detail—it is a determinant of data validity. While the MTT assay remains a ubiquitous default, it is frequently ill-suited for pyrazole scaffolds due to their inherent redox activity and potential to interfere with mitochondrial reductase enzymes.

This guide advocates for a shift toward Sulforhodamine B (SRB) and ATP-based luminescence assays as superior alternatives. By aligning assay selection with the physicochemical properties of pyrazoles (often kinase or tubulin inhibitors), researchers can distinguish true antiproliferative efficacy from metabolic artifacts.

Part 1: The Chemical Context – Why Pyrazoles Fail Standard Assays

Pyrazole derivatives (e.g., Ruxolitinib, Celecoxib) are privileged scaffolds often designed to target kinases (CDK2, VEGFR) or tubulin. However, two specific characteristics of novel pyrazole libraries compromise standard tetrazolium-based assays (MTT/MTS):

  • Redox Interference: Many synthetic pyrazoles contain electron-rich moieties (e.g., phenols, hydrazines) capable of chemically reducing tetrazolium salts to formazan in the absence of viable cells. This generates false-negative toxicity data (i.e., the compound appears less toxic than it is because the signal remains high).

  • Cytostatic vs. Cytotoxic Ambiguity: Pyrazoles acting as kinase inhibitors often induce cell cycle arrest (cytostasis) rather than immediate necrosis. Metabolic assays like MTT can overestimate the viability of arrested—but metabolically hyperactive—cells.

Decision Matrix: Selecting the Right Assay

The following decision tree outlines the logical selection process based on your compound's mechanism and stage of development.

AssaySelection Start Start: Novel Pyrazole Library RedoxCheck Does scaffold contain Redox-Active groups? (Phenols, Hydrazines) Start->RedoxCheck ScreeningStage Screening Stage RedoxCheck->ScreeningStage Yes (High Risk) MTT MTT/MTS Assay (High Risk of Artifacts) RedoxCheck->MTT No (Low Risk) SRB SRB Assay (NCI-60 Std) Rec. for Primary Screen ScreeningStage->SRB High Throughput / Low Cost ATP CellTiter-Glo (ATP) Rec. for Potency (IC50) ScreeningStage->ATP High Sensitivity Required RealTime Live-Cell Imaging (Incucyte/xCELLigence) Rec. for MOA ScreeningStage->RealTime Kinetic Profiling Needed

Figure 1: Decision matrix for selecting cytotoxicity assays. Note the diversion away from MTT for redox-active pyrazoles.

Part 2: Comparative Performance Guide

The following table contrasts the performance of standard assays specifically for pyrazole-based drug discovery.

FeatureMTT (Tetrazolium) SRB (Sulforhodamine B) ATP Luminescence (e.g., CellTiter-Glo)
Target Mitochondrial Dehydrogenase (Metabolic)Total Cellular Protein (Biomass)Cellular ATP (Metabolic/Integrity)
Pyrazole Interference High: Chemical reduction of dye by compound.Low: Dye binds to basic amino acids; chemical structure rarely interferes.Low: Luciferase inhibition is rare but possible.
Sensitivity ModerateHigh (Linear with cell number)Very High (Detects <50 cells)
Stability Low (Read immediately)High: Plates can be dried and stored indefinitely before reading.Moderate (Signal decays)
Throughput Cost LowVery Low (Reagents are cheap)High
Best Use Case Rough preliminary screens (if validated).Primary screening (NCI-60 Standard). Confirmation of hits; potent compounds.

Part 3: The Gold Standard Protocol – Sulforhodamine B (SRB) Assay[1]

The SRB assay is the standard used by the National Cancer Institute (NCI-60 screen) and is the recommended protocol for pyrazole derivatives to avoid metabolic artifacts.

Mechanism

SRB is a bright pink aminoxanthene dye with two sulfonic groups. Under mild acidic conditions, it binds electrostatically to protein basic amino acid residues. The signal is directly proportional to cellular protein mass, which correlates strictly with cell number.

Reagents
  • Fixative: 50% (w/v) Trichloroacetic Acid (TCA) in dH2O. Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.

  • Wash Solution: 1% Acetic Acid in dH2O.

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow

1. Cell Seeding & Treatment

  • Seed cells (3,000–5,000 cells/well) in 96-well plates.

  • Allow attachment for 24 hours.

  • Critical Step: Fix one plate immediately (Time Zero,

    
    ) to establish baseline biomass.
    
  • Treat experimental plates with pyrazole derivatives (dissolved in DMSO; final DMSO <0.5%). Incubate for 48–72 hours.[1][2][3]

2. Fixation (The "Pause Point")

  • Gently layer 50 µL of cold 50% TCA directly onto the 200 µL growth medium in each well (Final TCA ~10%).

  • Incubate at 4°C for 1 hour . (Do not incubate at 37°C; low temp promotes protein precipitation).

  • Wash plates 5x with slow-running tap water.

  • Air dry plates completely. Note: At this stage, plates are stable and can be stored for weeks.

3. Staining

  • Add 100 µL of 0.4% SRB solution to each well.

  • Incubate for 10–30 minutes at room temperature.

  • Remove dye and wash 4x with 1% Acetic Acid to remove unbound dye.

  • Air dry plates again.

4. Solubilization & Reading

  • Add 200 µL of 10 mM Tris base to each well.

  • Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Read absorbance at 510–515 nm .

Data Calculation

Calculate percentage growth (


) to distinguish cytotoxicity from cytostasis:
  • If

    
    : 
    
    
    
    (Growth Inhibition)
  • If

    
    : 
    
    
    
    (Lethality/Cytotoxicity)

Where


 is the absorbance of the test well, 

is Time Zero, and

is the Control growth.

Part 4: Mechanistic Validation (Mode of Action)

Once cytotoxicity is established via SRB, it is vital to confirm how the pyrazole derivative works. Most bioactive pyrazoles function as kinase inhibitors, leading to specific downstream effects.

Pathway Visualization

The following diagram illustrates the typical mechanism of action for pyrazole-based anticancer agents, highlighting where assays intercept the pathway.

MOA Compound Pyrazole Derivative Target Target Inhibition (CDK2 / VEGFR / Tubulin) Compound->Target Binding Effect1 Cell Cycle Arrest (G2/M or G1 Phase) Target->Effect1 Cytostasis Effect2 Mitochondrial Dysfunction Target->Effect2 Stress Outcome Apoptosis (Cell Death) Effect1->Outcome SRB_Node Detected by SRB Assay (Reduced Biomass) Effect1->SRB_Node Primary Signal Effect2->Outcome ATP_Node Detected by ATP Assay (Energy Depletion) Effect2->ATP_Node Secondary Signal

Figure 2: Mechanism of Action (MOA) for pyrazole derivatives and assay detection points.

Troubleshooting Common Issues
  • Solubility Precipitation: Pyrazoles are often hydrophobic. If you observe spikes in absorbance in the SRB assay, check for precipitated compound crystals at the bottom of the well before dissolving the dye. These crystals scatter light.

    • Fix: Inspect plates under a microscope prior to TCA fixation.

  • "Negative" Lethality: If your calculated growth is <-100%, check for background interference or instrument calibration.

  • Discrepancy between MTT and SRB: If MTT shows high viability but SRB shows low biomass, your compound is likely hyper-activating mitochondrial enzymes (stress response) while stopping division. Trust the SRB result.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[4][5] Nature Reviews Cancer, 6(10), 813–823. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[6][7] Nature Protocols, 1(3), 1112–1116. Link

  • Keepers, Y. P., et al. (1991).[8] Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897–900.[8][9] Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Ansari, A. J., et al. (2017). Synthesis and biological evaluation of novel pyrazole derivatives as anti-cancer agents. Results in Chemistry. (Contextual reference for pyrazole redox activity).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde should always be the primary source of information, we can infer likely hazards based on its functional groups—an aldehyde and a pyrazole ring system.

  • Aldehydes: Many aldehydes are known irritants to the skin, eyes, and respiratory system.[1] Some, like formaldehyde, are also recognized as sensitizers or have higher toxicity profiles.[2]

  • Pyrazole Derivatives: The toxicological properties of many pyrazole derivatives are not fully investigated, but similar structures are often classified as causing skin and serious eye irritation.[3][4][5]

Based on data for analogous compounds like 1-Methyl-1H-pyrazole-5-carbaldehyde, this substance should be treated as, at a minimum:

  • Harmful if swallowed

  • A cause of skin irritation

  • A cause of serious eye irritation

  • A potential cause of respiratory irritation[3]

Therefore, 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[2][6]

The Regulatory Landscape: EPA and OSHA

The disposal of laboratory chemical waste is governed by strict federal and local regulations. In the United States, the two primary agencies are:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management from "cradle to grave."[6][7] This includes defining what constitutes hazardous waste and setting standards for its accumulation, transport, and disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (HazCom), mandate that employers inform and train employees about the chemical hazards in their workplace.[8][9] This includes providing access to SDSs and training on safe handling and emergency procedures.

Compliance is not optional. Improper disposal can lead to significant fines, environmental damage, and serious safety incidents.[6]

The Core Protocol: A Step-by-Step Guide to Disposal

This protocol provides a systematic approach to ensure safety and compliance.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear appropriate PPE to minimize exposure.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the material outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary, depending on the scale and potential for aerosolization.

Step 2: Waste Collection and Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions. Never mix incompatible wastes.[2]

  • Liquid Waste: Collect waste 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde and solvent rinsates (e.g., from glassware) in a dedicated, properly labeled hazardous waste container.

  • Solid Waste: Collect contaminated materials such as gloves, absorbent pads, and weighing papers in a separate, clearly labeled solid waste container.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the chemical must be placed in a designated sharps container.

Table 1: Chemical Compatibility for Aldehyde Waste

Compatible Waste Streams INCOMPATIBLE Waste Streams (Do NOT Mix)
Non-halogenated organic solvents Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)
Halogenated organic solvents (in a separate container) Strong Reducing Agents (e.g., Sodium Borohydride)
Inert solids (e.g., silica gel) Strong Bases (e.g., Sodium Hydroxide)

| | Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid) |

Data synthesized from general chemical principles and safety guidelines.[10]

Step 3: Container Management

All hazardous waste must be stored in appropriate containers.[11]

  • Compatibility: The container must be made of a material compatible with the waste. For organic compounds like this, glass or polyethylene containers are typically suitable.[7]

  • Condition: The container must be in good condition, free from leaks, cracks, or rust.[12]

  • Closure: Containers must be kept tightly closed at all times, except when adding waste.[11][12] Do not leave a funnel in the container opening, as this is a common violation.

Step 4: Labeling

Accurate and complete labeling is a strict regulatory requirement.[13]

Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste labels. The label must be filled out completely and legibly, including:

  • The words "HAZARDOUS WASTE" [12][13]

  • The full, unabbreviated chemical name: "Waste 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde" and any solvents present.

  • The approximate percentage of each component.

  • The specific hazard characteristics (e.g., Irritant, Harmful).

  • The name of the principal investigator and the laboratory location.

Step 5: Storage in a Satellite Accumulation Area (SAA)

The location in your lab where waste is collected is known as a Satellite Accumulation Area (SAA).[14][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][15]

  • Volume Limits: An SAA may contain no more than 55 gallons of hazardous waste in total, and typically much less within a single lab space.[13]

  • Segregation: Store the waste container in secondary containment (such as a plastic tub) to contain potential leaks and segregate it from incompatible materials.[2][15]

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[6]

Step 6: Arranging for Disposal

Once your waste container is approximately 90% full, you must arrange for its removal.[12]

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[2] Most institutions have an online request system.

  • Provide Information: You will need to provide the information from the hazardous waste label for the pickup request.

  • Timely Removal: Once a container is full, regulations require it to be removed from the SAA within a very short timeframe (e.g., 72 hours).[12]

Waste Segregation and Disposal Workflow

The following diagram illustrates the critical decision points in the disposal process for waste generated from experiments involving 1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde.

G cluster_0 Waste Segregation Workflow start Waste Generated waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Neat compound, rinsate) waste_type->liquid Liquid solid Solid Waste (Contaminated gloves, wipes) waste_type->solid Solid sharp Sharps Waste (Contaminated needles, glass) waste_type->sharp Sharp liquid_container Dedicated Liquid Waste Container liquid->liquid_container Collect in solid_container Dedicated Solid Waste Container solid->solid_container Collect in sharp_container Puncture-Proof Sharps Container sharp->sharp_container Collect in label_waste Attach & Complete Hazardous Waste Label liquid_container->label_waste solid_container->label_waste sharp_container->label_waste store_saa Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_saa Store in check_full Container >90% Full? store_saa->check_full Monitor Level request_pickup Request Pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes continue_use Continue Safe Collection & Storage check_full->continue_use No

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(3-methoxypropyl)-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.